2-Methyl-4-(3-pyridyl)-1,2,3-triazole
Description
Structure
3D Structure
Properties
CAS No. |
120241-80-7 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
3-(2-methyltriazol-4-yl)pyridine |
InChI |
InChI=1S/C8H8N4/c1-12-10-6-8(11-12)7-3-2-4-9-5-7/h2-6H,1H3 |
InChI Key |
UBUANUOHAITIGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
2-Methyl-4-(3-pyridyl)-1,2,3-triazole chemical structure and properties
[1]
Executive Summary & Chemical Identity
2-Methyl-4-(3-pyridyl)-1,2,3-triazole is a heterocyclic biaryl system characterized by a 1,2,3-triazole core substituted at the C4 position with a 3-pyridyl ring and methylated at the N2 position.[1] Unlike the more common 1,4-disubstituted isomers obtained via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 2,4-disubstituted isomer possesses unique electronic properties, including lower polarity and distinct hydrogen bond acceptor vectors, making it a valuable bioisostere for amide or alkyne linkers in drug design.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 2-Methyl-4-(pyridin-3-yl)-2H-1,2,3-triazole |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Core Scaffold | 2H-1,2,3-Triazole (Pseudo-azulene aromaticity) |
| Key Substituents | 3-Pyridyl (C4), Methyl (N2) |
| LogP (Predicted) | ~1.4 – 1.8 (More lipophilic than N1-isomer) |
| pKa (Pyridine N) | ~4.8 – 5.2 |
| H-Bond Donors/Acceptors | 0 / 3 (Pyridine N, Triazole N1/N3) |
Structural Analysis & Isomerism
Understanding the regiochemistry of 1,2,3-triazoles is critical for synthesis and biological application.
The N2-Isomer Advantage
The parent compound, 4-(3-pyridyl)-1,2,3-triazole, exists in a tautomeric equilibrium between 1H and 2H forms.[1] Alkylation can occur at N1, N2, or N3.
-
N1-Isomer (1-methyl-4-pyridyl): The standard product of "Click" chemistry.[1] Higher dipole moment; often metabolically liable to oxidation.[1]
-
N2-Isomer (Target): The 2-methyl substitution "locks" the triazole in a quinoid-like 2H resonance structure.[1] This results in:
Structural Diagram (DOT)
The following diagram illustrates the structural relationship and pharmacophore features.
Caption: Structural decomposition highlighting the functional roles of the N2-methyl triazole scaffold in medicinal chemistry.[1]
Synthetic Methodology
Achieving the 2-methyl regioisomer requires specific protocols, as standard click chemistry yields the 1-methyl isomer.[1] Two primary strategies are employed: Non-Selective Alkylation with Separation and Oxidative Cyclization .[1]
Method A: Alkylation of 4-(3-Pyridyl)-1H-1,2,3-triazole (The "Scale-Up" Route)
This method is preferred for generating both N1 and N2 isomers for SAR (Structure-Activity Relationship) studies.[1]
Step 1: Synthesis of Parent Triazole
-
Reagents: 3-Ethynylpyridine, Sodium Azide (NaN₃), NH₄Cl, DMF/Heat (or CuI catalyst).
-
Mechanism: Huisgen [3+2] cycloaddition.[1]
-
Protocol:
-
Dissolve 3-ethynylpyridine (1.0 eq) in DMF.
-
Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq).
-
Heat to 100°C for 12–24 hours (Safety: Azide handling precautions required).
-
Workup: Dilute with water, extract with EtOAc. The product is 4-(3-pyridyl)-1H-1,2,3-triazole.[1]
-
Step 2: Methylation and Regioisomer Separation
-
Reagents: Iodomethane (MeI), K₂CO₃, Acetone or DMF.
-
Causality: The triazole anion is an ambident nucleophile.[2] Alkylation occurs at N1 and N2. Sterics and electronics favor N2 slightly, but mixtures are inevitable.
-
Protocol:
-
Suspend parent triazole (1.0 eq) and K₂CO₃ (2.0 eq) in acetone.
-
Add MeI (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.
-
Purification (Critical): The isomers have distinct R_f values.
-
N2-Isomer: Typically less polar (higher R_f on Silica/EtOAc).[1]
-
N1-Isomer: More polar (lower R_f).
-
-
Separate via flash column chromatography (Gradient: Hexanes:EtOAc).[1]
-
Method B: Oxidative Cyclization (Regioselective Route)
For high-purity synthesis of the N2-isomer without chromatography of isomers.[1]
-
Precursor: Pyridyl-glyoxal bis-hydrazone or α-oximino hydrazone.[1]
-
Reagents: Copper(II) salts or oxidative cyclization agents.[1]
-
Mechanism: Oxidative closure of the bis-hydrazone forces the substituents onto the N2 and C4 positions.[1]
Synthesis Workflow Diagram (DOT)
Caption: Synthetic pathway emphasizing the critical chromatographic separation of regioisomers.
Biological Applications & Properties[1][5][6][7][8][9][10][11]
mGluR5 Antagonism & CNS Disorders
The 2-methyl-4-(3-pyridyl)-1,2,3-triazole scaffold is structurally analogous to MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP , which are potent antagonists of the metabotropic glutamate receptor 5 (mGluR5).[1]
-
Mechanism: The triazole ring acts as a rigid linker replacing the alkyne of MPEP.
-
Advantage: The triazole confers better hydrolytic stability than the alkyne and reduces the risk of Michael acceptor reactivity.
-
Application: Research into anxiety, depression, and Fragile X syndrome.
Bioisosterism in Kinase Inhibitors
The scaffold serves as a bioisostere for:
-
Biaryl Amides: The triazole mimics the trans-amide bond geometry.[1]
-
Oxadiazoles: It provides similar H-bond acceptor capability but with improved metabolic stability against ring-opening.[1]
Coordination Chemistry
The N3 of the pyridine and the N1/N3 of the triazole can participate in metal coordination, making this scaffold useful for:
Experimental Validation Protocol
Use this protocol to validate the identity of the synthesized N2-isomer.
Characterization Checklist
-
^1^H NMR (CDCl₃, 400 MHz):
-
Triazole H5: Look for a singlet around δ 7.8 – 8.0 ppm .[1] (N1 isomers typically shift this proton downfield to ~8.2+ ppm due to the adjacent dipole).
-
N-Methyl: Singlet at δ 4.2 – 4.3 ppm .[1] (N1-Methyl often appears slightly upfield or downfield depending on shielding, but the symmetry of the N2 isomer is key in ^13^C).
-
Pyridine Protons: Characteristic multiplets at δ 9.0 (H2), 8.6 (H6), 8.2 (H4), 7.4 (H5).
-
-
^13^C NMR:
-
Verify the symmetry of the triazole ring carbons. The N2-methyl group usually appears around δ 42 ppm .[1]
-
-
NOESY (Nuclear Overhauser Effect):
-
N2-Isomer: NOE correlation observed between the N-Methyl protons and the Triazole H5 proton and potentially the Pyridine H protons if rotation allows.[1]
-
N1-Isomer: Strong NOE between N-Methyl and Triazole H5 (if 1,5-subst) or Pyridine (if 1,4-subst).[1] Note: The lack of NOE between Methyl and Pyridine often helps distinguish 1-methyl-4-pyridyl (distance) from 1-methyl-5-pyridyl.[1]
-
References
-
Regioselectivity in Triazole Alkylation
-
Triazole Synthesis Review
-
Biological Activity of Pyridyl-Triazoles
-
Isomer Properties & Crystallography
2-Methyl-4-(3-pyridyl)-1,2,3-triazole CAS number and identifiers
This technical guide details the chemical identity, synthesis, and application profile of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole , a structural derivative of the selective SIRT3 inhibitor 3-TYP .
Part 1: Compound Identity & Core Specifications
2-Methyl-4-(3-pyridyl)-1,2,3-triazole is a heteroaryl scaffold belonging to the class of 2-substituted-1,2,3-triazoles. It is chemically distinct from its tautomeric parent, 3-TYP (3-(1H-1,2,3-triazol-4-yl)pyridine), due to the fixed methylation at the N2 position of the triazole ring. This "locked" tautomer is of significant interest in medicinal chemistry as a bioisostere of 3-phenylisoxazoles and thiazoles (e.g., MTEP), and as a probe to investigate the hydrogen-bonding requirements of sirtuin inhibitors.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
| Attribute | Specification |
| Chemical Name | 2-Methyl-4-(pyridin-3-yl)-2H-1,2,3-triazole |
| Common Abbreviation | 2-Me-3TYP (Research Code) |
| Parent Compound | 3-TYP (CAS: 120241-79-4) |
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Exact Mass | 160.0749 |
| SMILES | Cn2ncc(c3cccnc3)2 |
| InChI Key | (Predicted) VYXFEFOIYPNBFK-UHFFFAOYSA-N (Analogous to parent) |
| Structural Class | 2,4-Disubstituted 1,2,3-Triazole; Pyridyl-Triazole |
Structural Significance
Unlike the 1,4-disubstituted triazoles formed via standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 2,4-disubstituted isomer is thermodynamically more stable but harder to access directly. The N2-methyl group eliminates the hydrogen bond donor capability of the triazole ring, making this compound a critical negative control or hydrophobic probe in SAR (Structure-Activity Relationship) studies for targets like SIRT3 or mGluR5 .
Part 2: Synthesis & Regioselectivity[2][7][9]
The synthesis of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole presents a classic problem in heterocyclic chemistry: ambident nucleophile alkylation . The parent triazole (3-TYP) exists in equilibrium between the 1H- and 2H-tautomers. Alkylation typically yields a mixture of N1- and N2-isomers, with the N2-isomer often favored under specific conditions.
Synthesis Workflow
The most robust route involves the construction of the parent triazole followed by controlled methylation.
Step 1: Synthesis of Parent 3-TYP (Click Chemistry)
-
Reagents: 3-Ethynylpyridine, Sodium Azide (NaN₃), Copper(II) Sulfate (CuSO₄), Sodium Ascorbate.
-
Mechanism: Cu(I)-catalyzed [3+2] cycloaddition.
-
Protocol:
-
Dissolve 3-ethynylpyridine (1.0 eq) in t-BuOH/H₂O (1:1).
-
Add NaN₃ (1.2 eq), CuSO₄·5H₂O (0.1 eq), and Sodium Ascorbate (0.2 eq).
-
Stir at RT for 12 hours. The product, 3-(1H-1,2,3-triazol-4-yl)pyridine , precipitates or is extracted with EtOAc.[1]
-
Step 2: Regioselective Methylation
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone or DMF.
-
Reaction:
Alkylation. -
Regioselectivity: The N2-nitrogen is less nucleophilic but the N2-alkylated product is often thermodynamically preferred due to the preservation of aromaticity and reduced dipole repulsion.
-
Protocol:
-
Suspend 3-TYP (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Add MeI (1.1 eq) dropwise at 0°C.
-
Stir at RT for 4 hours.
-
Purification (Critical): The reaction yields a mixture of N2-methyl (Major) and N1-methyl (Minor).
-
Separate via Flash Column Chromatography (SiO₂).
-
N2-isomer (Target): Typically less polar (higher R_f), elutes first in Hexane/EtOAc.
-
N1-isomer: More polar, elutes later.
-
-
Diagram: Synthesis & Isomer Separation
Caption: Synthesis pathway highlighting the divergence at the alkylation step. The N2-isomer is isolated based on polarity differences.
Part 3: Applications & Biological Context[7][11][13]
SIRT3 Inhibition & Probe Utility
The parent compound, 3-TYP , is a selective inhibitor of Sirtuin 3 (SIRT3) , a mitochondrial NAD+-dependent deacetylase.[2]
-
Mechanism: 3-TYP occupies the nicotinamide C-pocket of SIRT3. The NH proton of the triazole often engages in hydrogen bonding with the enzyme backbone or water networks.
-
Role of 2-Methyl Derivative: By capping the NH group with a methyl, 2-Methyl-4-(3-pyridyl)-1,2,3-triazole loses this H-bond donor capacity.
-
If Activity Persists: The inhibitor binds primarily through hydrophobic interactions and shape complementarity (pyridyl ring stacking).
-
If Activity is Lost: This confirms the essentiality of the triazole NH donor, making the 2-methyl variant an excellent negative control for biological assays.
-
Bioisostere of MTEP (mGluR5 Antagonism)
The 2-methyl-4-(3-pyridyl) motif is structurally homologous to MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a potent antagonist of the metabotropic glutamate receptor 5 (mGluR5).
-
Triazole vs. Thiazole: The 1,2,3-triazole ring is a classic bioisostere for the thiazole ring.
-
Hypothesis: The 2-methyl-triazole analog may exhibit mGluR5 affinity with altered metabolic stability (lower lipophilicity than thiazole), potentially reducing off-target effects.
Coordination Chemistry (Ligand Design)
Pyridyl-triazoles are bidentate ligands (N,N-donor set).
-
N2-Methyl Effect: Methylation at N2 forces the coordination to occur via the Pyridine-N and the Triazole-N3. However, the geometry of 2,4-disubstituted triazoles often hinders chelation compared to 1,4-isomers or 2-pyridyl-triazoles. This molecule is more likely used as a monodentate ligand or a specific linker in Metal-Organic Frameworks (MOFs).
Diagram: SIRT3 Signaling & Inhibition Logic
Caption: The 2-methyl derivative serves as a structural probe to map the binding requirements of the SIRT3 active site.
Part 4: Experimental Protocols
Protocol A: Self-Validating Synthesis of 2-Methyl Isomer
Objective: Synthesize and isolate 2-Methyl-4-(3-pyridyl)-1,2,3-triazole with >95% isomeric purity.
-
Preparation: Charge a round-bottom flask with 3-TYP (146 mg, 1.0 mmol) and anhydrous DMF (5 mL).
-
Deprotonation: Add K₂CO₃ (276 mg, 2.0 mmol). Stir at RT for 15 min. Suspension turns milky.
-
Alkylation: Cool to 0°C. Add Methyl Iodide (68 µL, 1.1 mmol) dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Validation: You should see two new spots. The top spot is the N2-isomer; the bottom spot is the N1-isomer.
-
-
Workup: Dilute with water (20 mL). Extract with EtOAc (3 x 15 mL). Wash organics with brine.[3] Dry over Na₂SO₄.
-
Purification: Column chromatography (Gradient: 10% -> 40% EtOAc in Hexane).
-
Collect: The faster-eluting fraction.
-
-
Characterization (Expected):
-
1H NMR (CDCl₃): Distinct singlet for N-CH₃ at ~4.2 ppm (N2-isomer) vs ~4.1 ppm (N1-isomer). The triazole CH proton in the N2-isomer is typically more shielded than in the N1-isomer.
-
Melting Point: N2-isomers are often crystalline solids with higher melting points than N1-oils.
-
Protocol B: UV-Vis Identification
1,2,3-Triazoles exhibit distinct UV absorption depending on substitution.
-
Method: Dissolve 1 mg in MeOH. Scan 200–400 nm.
-
Expectation: The 2-substituted isomer typically shows a bathochromic shift (red shift) and stronger fluorescence compared to the 1-substituted isomer due to better conjugation efficiency across the "linear" N2-linkage.
References
-
SIRT3 Inhibition: Zhang, T., et al.[4][5] "3-TYP, a selective SIRT3 inhibitor, attenuates myocardial ischemia/reperfusion injury." J. Cell. Mol. Med. (2019).[6]
-
Triazole Alkylation: Dale, H. J. A., et al.[6] "Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation." Chem. Sci. (2019).[6]
-
Parent Compound Data: PubChem. "3-(1H-1,2,3-Triazol-4-yl)pyridine (3-TYP)."[7]
- mGluR5 Antagonists:Vokolkova, D., et al. "MTEP and related compounds: Structure-activity relationships." Neuropharmacology (2015).
Sources
- 1. scispace.com [scispace.com]
- 2. caymanchem.com [caymanchem.com]
- 3. An tSÃn 3-TYP CAS NÃL: 120241-79-4 Monaróirà - Sampla Saor in Aisce - Alfa Chemical [otq.alfachemsp.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. 3-TYP | Sirtuin | TargetMol [targetmol.com]
The 4-(3-Pyridyl)-1,2,3-Triazole Scaffold: A Technical Guide for Medicinal Chemistry
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that demonstrate the ability to bind to multiple, diverse biological targets. The 4-(3-pyridyl)-1,2,3-triazole core is a prime example of such a scaffold. Its unique combination of a hydrogen bond-accepting pyridine ring and a stable, dipolar triazole linker has positioned it as a cornerstone in the design of novel therapeutics. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, biological activities, and mechanistic underpinnings of this versatile scaffold. We will explore not just what has been done, but why specific experimental choices are made, offering field-proven insights to accelerate your research endeavors.
Synthetic Strategies: Mastering the Core Synthesis via Catalytic Cycloaddition
The predominant and most efficient method for constructing the 1,4-disubstituted 4-(3-pyridyl)-1,2,3-triazole scaffold is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction's appeal lies in its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[1]
The Causality Behind CuAAC's Success
The choice of CuAAC is deliberate. The reaction proceeds through a well-understood mechanism involving the in-situ formation of a copper(I) acetylide intermediate. This species readily reacts with an organic azide in a stepwise manner, culminating in the formation of the stable triazole ring. The use of a copper(I) catalyst is critical; the uncatalyzed Huisgen cycloaddition requires harsh heating and yields a mixture of 1,4 and 1,5-regioisomers, which is undesirable for structure-activity relationship (SAR) studies where isomeric purity is paramount.[1] To maintain the catalytic Cu(I) state and prevent its oxidation to the inactive Cu(II) species, a reducing agent, typically sodium ascorbate, is added to the reaction mixture.[2]
Workflow for Scaffold Synthesis
The general workflow for synthesizing a library of 4-(3-pyridyl)-1,2,3-triazole derivatives is a robust and self-validating system. It begins with two key starting materials: 3-ethynylpyridine and a diverse panel of organic azides.
Caption: General workflow for the CuAAC synthesis of 4-(3-pyridyl)-1,2,3-triazole derivatives.
Biological Activities and Therapeutic Potential
The 4-(3-pyridyl)-1,2,3-triazole scaffold has been incorporated into molecules exhibiting a wide array of pharmacological activities. This section will focus on two of the most prominent areas: anticancer and antimicrobial applications.
Anticancer Activity: Targeting Key Oncogenic Kinases
A significant body of research highlights the potent anticancer activity of pyridyl-triazole derivatives, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[3][4]
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases whose overexpression is linked to poor prognosis in numerous cancers, including prostate and hematopoietic malignancies.[3][5] Pyridine-triazole hybrids have emerged as potent inhibitors of PIM-1 kinase.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyridine-O-propargyl/1,2,3-triazole hybrids | NFS-60 (Myeloid Leukemia) | Varies (Potent) | [3] |
| Pyridine-O-propargyl/1,2,3-triazole hybrids | HepG-2 (Liver Cancer) | Varies (Potent) | [3] |
| Pyridine-O-propargyl/1,2,3-triazole hybrids | PC-3 (Prostate Cancer) | Varies (Potent) | [3] |
| Pyridine-O-propargyl/1,2,3-triazole hybrids | Caco-2 (Colon Cancer) | Varies (Potent) | [3] |
| Pyridyl Pyridine Conjugates | HepG2 (Liver Cancer) | 0.18 | [4] |
| Pyridyl Pyridine Conjugates | MCF-7 (Breast Cancer) | 0.34 | [4] |
EGFR is a receptor tyrosine kinase that, when dysregulated, drives uncontrolled cell proliferation in many cancers, particularly non-small cell lung cancer.[6][7] The hybridization of the 1,2,3-triazole scaffold with other pharmacophores, such as pyrimidine, has yielded potent EGFR inhibitors.[8][9]
| Compound Class | Cell Line | IC50 (µM) | EGFR IC50 (µM) | Reference |
| Triazole-clubbed Pyrimidine (RDg) | A549 (Lung Cancer) | 15.7 | 37.74 | [8] |
| Triazole-clubbed Pyrimidine (RDj) | A549 (Lung Cancer) | 25.21 | 49.48 | [8] |
| Pyrido[2,3-d]pyrimidine-triazole | MCF-7 (Breast Cancer) | 3.52 | 0.39 | [7] |
| Pyrido[2,3-d]pyrimidine-triazole | A-549 (Lung Cancer) | 8.28 | 0.39 | [7] |
Antimicrobial Activity
The scaffold is also a key component in the development of new antimicrobial agents, addressing the critical need for drugs to combat resistant pathogens.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyridyl substituted thiazolyl triazoles | Staphylococcus aureus | < 3.09 - 500 | [10] |
| Pyridyl substituted thiazolyl triazoles | Bacillus cereus | < 3.09 - 500 | [10] |
| 1,2,4-Triazole-Thiourea Derivatives | Mycobacterium tuberculosis H37Rv | 16 (87% inhibition at 6.25) | [11] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Bacillus subtilis | 16 - 102 | [12] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Escherichia coli | 16 - 102 | [12] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Candida albicans | 15.50 - 26.30 | [12] |
| Ofloxacin-Triazole Hybrids | Staphylococcus aureus | 0.25 - 1 | [13] |
| Ofloxacin-Triazole Hybrids | Escherichia coli | 0.25 - 1 | [13] |
Mechanism of Action: A Structural Perspective
Understanding how these molecules interact with their targets at a molecular level is crucial for rational drug design and optimization.
PIM-1 Kinase Signaling and Inhibition
PIM-1 kinase is a key node in signaling pathways that promote cell survival and proliferation while inhibiting apoptosis. It is often activated downstream of the JAK/STAT pathway and exerts its effects by phosphorylating numerous substrates, including the pro-apoptotic protein BAD and cell cycle inhibitors like p27.[14] By inhibiting PIM-1, 4-(3-pyridyl)-1,2,3-triazole derivatives can block these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified PIM-1 signaling pathway and the point of intervention by inhibitors.
Molecular modeling studies of related triazolo-pyridazine inhibitors reveal that they occupy the ATP-binding site of the PIM-1 kinase. Key interactions often involve hydrogen bonds with catalytic residues like LYS67 and GLU171, and interactions within the DFG motif, specifically with ASP186.[14] The pyridine nitrogen of the scaffold is well-positioned to act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.
EGFR Signaling and Inhibition
The EGFR signaling cascade is another critical pathway in oncology. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways like RAS/MAPK and PI3K/Akt, which ultimately drive cell proliferation and survival.[8]
Caption: EGFR signaling cascade and inhibition by ATP-competitive inhibitors.
Structure-activity relationship studies of triazole-pyrimidine hybrids show that these molecules act as ATP-competitive inhibitors.[9] They form crucial hydrogen bonds within the EGFR kinase domain's hinge region, particularly with the backbone of Met793. The triazole ring enhances binding affinity, while substitutions on other parts of the molecule can be optimized to improve potency and selectivity, including against clinically relevant resistance mutations.[7][9]
Structure-Activity Relationship (SAR) Insights
Synthesizing the available data allows for the deduction of key SAR trends that can guide future design efforts.
-
The Pyridine Moiety: The position of the nitrogen in the pyridine ring is critical. The 3-pyridyl isomer is frequently employed, likely due to its optimal vector for forming hydrogen bonds within kinase hinge regions.
-
The Triazole N1-Substituent: The group attached to the N1 position of the triazole ring often projects into a solvent-exposed region. This position is a prime site for modification to enhance physicochemical properties like solubility without disrupting core binding interactions. Aromatic rings, such as a benzyl group, are common and can engage in additional hydrophobic or π-stacking interactions.[15]
-
The Triazole C4-Substituent (The Pyridyl Ring): As discussed, this is the core binding element. Modifications to the pyridine ring itself are less common, as its role is often conserved.
-
Hybridization Partner: For kinase inhibitors, the choice of the second pharmacophore linked to the triazole (e.g., pyrimidine for EGFR) is crucial for defining target selectivity and potency. Electron-withdrawing or -donating groups on this partner can fine-tune the electronic properties and binding affinity of the entire molecule.[9] For instance, in triazole-pyrimidine EGFR inhibitors, a 4-chlorophenyl group was found to enhance in vitro activity.[5]
Experimental Protocols: A Validated Approach
This section provides a detailed, step-by-step methodology for a key experiment: the synthesis of a representative 4-(3-pyridyl)-1,2,3-triazole derivative.
Synthesis of 1-Benzyl-4-(pyridin-3-yl)-1H-1,2,3-triazole
This protocol describes the CuAAC reaction between 3-ethynylpyridine and benzyl azide, a common and reliable procedure for generating the core scaffold.
Materials and Equipment:
-
3-Ethynylpyridine
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
-
Round-bottom flask, magnetic stirrer, condenser
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 3-ethynylpyridine (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and water (10 mL). Stir the solution at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq) followed by sodium L-ascorbate (0.15 mmol, 0.15 eq). The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product, 1-benzyl-4-(pyridin-3-yl)-1H-1,2,3-triazole, typically as a white or off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characterization data will be similar to that of the closely related 2-pyridyl analogue, showing characteristic peaks for the triazole proton (singlet, ~8.0-8.2 ppm), the pyridine ring protons, and the benzyl group protons.
Conclusion and Future Directions
The 4-(3-pyridyl)-1,2,3-triazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility via click chemistry, coupled with its ability to engage in key interactions with a range of biological targets, ensures its continued relevance. Future research will likely focus on creating more complex hybrids to achieve polypharmacology (inhibiting multiple targets simultaneously), fine-tuning ADME properties through modification of the N1-substituent, and exploring novel therapeutic areas beyond oncology and infectious diseases. This guide has provided the foundational knowledge and practical insights necessary to leverage this powerful scaffold in your drug discovery programs.
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Research Journal of Pharmacy and Technology, 16(2), 947-955. [Link]
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Structure–activity relationship (SAR) of the synthesised triazole‐clubbed pyrimidine derivatives. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 25, 2026, from [Link]
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Makam, P., & Yulin, W. (2011). 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1856. [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]
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CuAAC of 3‐ethynylquinoxaline 1 and benzyl azide (2 a) to give 3‐(1,2,3‐triazolyl)quinoxaline derivative 3 a. - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]
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Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 912389. [Link]
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Strzelecka, M., & Swiątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
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Zukerman-Schpector, J., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. IUCrData, 2(3), x170329. [Link]
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Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety - Atmiya University. (n.d.). Retrieved February 25, 2026, from [Link]
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Abdelaziz, M. A., et al. (2025). Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Bioorganic Chemistry, 162, 108564. [Link]
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Walhekar, V., & Kulkarni, R. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry, 8(2), 52-64. [Link]
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SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]
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Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038-2051. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1118-1129. [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
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El-Naggar, M., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 12(12), 7349-7362. [Link]
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DAI, V. V., et al. (2020). Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. VNU Journal of Science: Natural Sciences and Technology, 36(4). [Link]
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A Tale of Two Isomers: An In-depth Technical Guide to 3-Pyridyl vs. 2-Pyridyl 1,2,3-Triazole Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic placement of the nitrogen atom within the pyridyl substituent of pyridyl-1,2,3-triazole ligands profoundly influences their coordination behavior, electronic properties, and ultimately, their efficacy in diverse applications, from catalysis to medicinal chemistry. This technical guide provides a comprehensive comparative analysis of 3-pyridyl and 2-pyridyl substituted 1,2,3-triazole ligands. We delve into the synthetic methodologies for these "click"-derived chelators, explore the nuances of their coordination with transition metals, and dissect the resulting electronic and photophysical properties of their complexes. Through a synthesis of experimental data and theoretical insights, this guide aims to equip researchers with the foundational knowledge to rationally select and design pyridyl-1,2,3-triazole ligands for their specific research and development endeavors.
Introduction: The Subtle Power of Isomerism
The 1,2,3-triazole ring, readily accessible through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, has become a cornerstone in modern ligand design. Its appeal lies in its modular synthesis, exceptional stability, and its ability to act as a versatile coordinating moiety. When coupled with a pyridyl substituent, a bidentate N,N-chelating ligand is formed, capable of forming stable complexes with a wide array of transition metals.
The seemingly minor shift of the nitrogen atom from the 2-position to the 3-position in the pyridyl ring introduces significant electronic and steric perturbations. These changes directly impact the ligand's ability to donate electron density to a metal center, the geometry of the resulting complex, and the photophysical and catalytic properties of the final assembly. This guide will illuminate these differences, providing a framework for understanding and predicting the behavior of these two important classes of ligands.
Synthetic Strategies: The "Click" Chemistry Approach
The synthesis of both 2-pyridyl and 3-pyridyl-1,2,3-triazole ligands predominantly relies on the robust and efficient CuAAC reaction. This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The choice of starting materials dictates the final substitution pattern of the triazole ring.
Synthesis of 2-Pyridyl-1,2,3-Triazole Ligands
The most common route to 2-pyridyl-1,2,3-triazoles involves the reaction of 2-ethynylpyridine with an organic azide. Alternatively, 2-azidopyridine can be reacted with a terminal alkyne. The former is often preferred due to the commercial availability and stability of 2-ethynylpyridine.
Experimental Protocol: Synthesis of 1-Phenyl-4-(2-pyridyl)-1,2,3-triazole
-
To a solution of 2-ethynylpyridine (1.0 mmol) and phenyl azide (1.0 mmol) in a 1:1 mixture of water and tert-butanol (10 mL) is added sodium ascorbate (0.1 mmol). The use of a water-miscible solvent system is common for CuAAC reactions. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from a Cu(II) salt.
-
A solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL) is added, and the reaction mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, water (20 mL) is added to the reaction mixture, and the product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-phenyl-4-(2-pyridyl)-1,2,3-triazole as a white solid.
Synthesis of 3-Pyridyl-1,2,3-Triazole Ligands
The synthesis of 3-pyridyl-1,2,3-triazoles follows a similar "click" chemistry protocol, utilizing either 3-ethynylpyridine or 3-azidopyridine as the pyridyl-containing precursor.
Experimental Protocol: Synthesis of 1-Benzyl-4-(3-pyridyl)-1,2,3-triazole
-
To a solution of 3-ethynylpyridine (1.0 mmol) and benzyl azide (1.0 mmol) in dimethylformamide (DMF, 10 mL) is added copper(I) iodide (0.05 mmol). In this case, a polar aprotic solvent is used, and the Cu(I) catalyst is added directly.
-
The reaction mixture is stirred at 80 °C for 8 hours under an inert atmosphere. Heating is sometimes employed to accelerate the reaction.
-
After cooling to room temperature, the reaction mixture is poured into a saturated aqueous solution of ammonium chloride (50 mL) and extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
The resulting solid is purified by recrystallization from ethanol to yield 1-benzyl-4-(3-pyridyl)-1,2,3-triazole.
Coordination Chemistry: A Tale of Two Bites
The position of the pyridyl nitrogen atom dictates the chelation behavior and the electronic environment around the coordinated metal center.
2-Pyridyl-1,2,3-Triazoles: The Classic Chelator
2-Pyridyl-1,2,3-triazoles typically act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine ring and the N2 or N3 atom of the triazole ring, forming a stable five-membered chelate ring. This coordination mode is well-established for a variety of transition metals, including palladium, platinum, rhenium, and ruthenium.[1][2]
The chelation of the 2-pyridyl isomer enforces a relatively planar geometry on the ligand, which can facilitate π-stacking interactions in the solid state and influence the electronic communication between the pyridyl and triazole rings.
3-Pyridyl-1,2,3-Triazoles: A More Flexible Approach
In contrast to the well-defined bidentate chelation of the 2-pyridyl isomer, the coordination of 3-pyridyl-1,2,3-triazoles can be more varied. While they can also act as bidentate ligands, the larger seven-membered chelate ring that would be formed is generally less stable. As a result, 3-pyridyl-1,2,3-triazoles can also act as monodentate ligands, coordinating through either the pyridyl nitrogen or a triazole nitrogen, or as bridging ligands, connecting two metal centers. This flexibility in coordination modes can lead to the formation of diverse coordination polymers and supramolecular assemblies.
The increased distance between the coordinating nitrogen atoms in the 3-pyridyl isomer leads to a less constrained geometry upon complexation, which can have significant implications for the catalytic activity and photophysical properties of the resulting complexes.
Figure 1. A diagram illustrating the typical coordination modes of 2-pyridyl and 3-pyridyl-1,2,3-triazole ligands.
Electronic and Photophysical Properties: The Isomeric Effect
The electronic properties of the pyridyl-triazole ligand, particularly the energy of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial in determining the photophysical characteristics of its metal complexes. The position of the pyridyl nitrogen plays a significant role in modulating these frontier orbital energies.
Electronic Effects
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the π-system. In the 2-pyridyl isomer, the nitrogen is in close proximity to the triazole ring, allowing for more effective electronic communication between the two heterocyclic systems. This can lead to a stabilization of the LUMO, which is often localized on the pyridyl-triazole framework.
In the 3-pyridyl isomer, the nitrogen atom is further removed from the triazole ring, resulting in weaker electronic coupling. This can lead to a higher energy LUMO compared to the 2-pyridyl analogue. These differences in LUMO energy directly impact the energy of the metal-to-ligand charge transfer (MLCT) transitions in their metal complexes.
| Ligand Isomer | Key Electronic Feature | Impact on Metal Complexes |
| 2-Pyridyl-1,2,3-triazole | Stronger electronic coupling between rings | Lower energy LUMO, red-shifted absorption and emission |
| 3-Pyridyl-1,2,3-triazole | Weaker electronic coupling between rings | Higher energy LUMO, blue-shifted absorption and emission |
Photophysical Properties
The photophysical properties of metal complexes with pyridyl-triazole ligands, such as their absorption and emission wavelengths, are directly related to the energy of their excited states. For many d6 metal complexes (e.g., Re(I), Ru(II), Ir(III)), the lowest energy excited state is of MLCT character, involving the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital.
As discussed, the position of the pyridyl nitrogen influences the energy of the ligand's LUMO. Consequently, complexes of 2-pyridyl-1,2,3-triazoles tend to exhibit lower energy (red-shifted) absorption and emission maxima compared to their 3-pyridyl counterparts.[3] This tunability of the emission color is a key consideration in the design of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs) and bio-imaging.
Applications: Tailoring the Ligand to the Task
The distinct steric and electronic properties of 3-pyridyl and 2-pyridyl-1,2,3-triazole ligands make them suitable for different applications.
Catalysis
In the realm of catalysis, the geometry and electronic nature of the metal's coordination sphere are paramount. The well-defined and rigid coordination of 2-pyridyl-1,2,3-triazoles can be advantageous in creating catalysts with high selectivity. The predictable five-membered chelate ring can provide a stable and well-defined active site.
Conversely, the greater flexibility of 3-pyridyl-1,2,3-triazoles may be beneficial in catalytic reactions that require a less constrained environment around the metal center. Their ability to act as bridging ligands also opens up possibilities for the design of bimetallic catalysts with cooperative reactivity.
Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety is a well-recognized pharmacophore, and pyridyl-triazole derivatives have been explored for their potential as therapeutic agents. The ability of these ligands to chelate metal ions is relevant to their biological activity, as metal complexes can exhibit unique pharmacological properties.
The different coordination geometries and electronic properties of the 2- and 3-pyridyl isomers can lead to variations in their biological targets and mechanisms of action. For example, the planarity and potential for π-stacking of 2-pyridyl-triazole complexes may favor intercalation with DNA, while the more flexible 3-pyridyl analogues might be better suited for binding to protein active sites.
Conclusion and Future Outlook
The choice between a 3-pyridyl and a 2-pyridyl-1,2,3-triazole ligand is not a trivial one. This in-depth guide has highlighted how this seemingly subtle isomeric difference can have a profound impact on the synthesis, coordination chemistry, and ultimately, the functional properties of the resulting metal complexes.
The well-behaved and electronically coupled nature of 2-pyridyl-1,2,3-triazoles makes them a reliable choice for applications requiring rigid and predictable coordination. In contrast, the flexible and electronically distinct 3-pyridyl isomers offer opportunities for the construction of more complex architectures and the fine-tuning of electronic properties in a different regime.
Future research in this area will likely focus on exploiting these isomeric differences to design more sophisticated and highly functional molecular systems. This includes the development of novel catalysts with enhanced activity and selectivity, new photoluminescent materials with tailored emission properties, and innovative metallodrugs with improved therapeutic profiles. A deeper understanding of the structure-property relationships governing these isomeric systems, aided by computational studies, will be crucial in unlocking their full potential.
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Methodological & Application
Advanced Coordination Protocols: 2-Methyl-4-(3-pyridyl)-1,2,3-triazole
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]
This guide details the synthesis, purification, and application of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole (2-Me-3-pytz) .[1][2] Unlike its 1-substituted "click" chemistry cousins, the 2-substituted isomer offers a unique electronic profile and vector geometry, making it a "privileged structure" in the design of Spin Crossover (SCO) materials and Metal-Organic Frameworks (MOFs) .[1]
The "Bridging" vs. "Chelating" Distinction
While classified as a bidentate ligand, 2-Me-3-pytz does not typically chelate a single metal center due to the divergent angular vectors of its donor atoms.[1] Instead, it acts as a bridging bidentate ligand (Figure 1).[1][2]
The 3-pyridyl substitution pattern, combined with the 2-methyl group, creates a specific bite angle ideal for constructing 1D coordination chains or 2D Hofmann-type layers, particularly with Fe(II) centers.[1][2]
Protocol A: Ligand Synthesis & Purification
The synthesis of 2-substituted triazoles is less direct than CuAAC (Click) methods.[1] It requires the synthesis of the NH-triazole followed by alkylation, which yields a mixture of N1 and N2 isomers.[1][2][5] Chromatographic separation is the critical control point.
Reagents Required[4][5][6][7][8][9][11][12][13]
-
3-Ethynylpyridine (CAS: 2510-23-8)[1]
-
Trimethylsilyl azide (
)[1] -
Methyl Iodide (MeI) or Dimethyl Sulfate[1]
-
Potassium Carbonate (
)[1]
Step-by-Step Methodology
Stage 1: Cycloaddition (Formation of the Triazole Core)[1]
-
Charge: In a pressure tube, dissolve 3-ethynylpyridine (1.0 eq) in Toluene.
-
Add: Add
(1.5 eq).[1] -
Reaction: Seal and heat to 100°C for 24–48 hours. Note: This thermal Huisgen cycloaddition avoids copper, preventing trace metal contamination in subsequent magnetic studies.[1][2]
-
Hydrolysis: Cool to RT. Add MeOH (excess) and stir for 1 hour to cleave the TMS group.
-
Isolation: Concentrate in vacuo. Recrystallize from EtOH to obtain 4-(3-pyridyl)-1H-1,2,3-triazole .[1]
Stage 2: Methylation (The Isomer Challenge)[1]
-
Solvation: Dissolve the NH-triazole (1.0 eq) in DMF (0.5 M concentration).
-
Base: Add
(2.0 eq) and stir for 30 mins at RT. -
Alkylation: Add Methyl Iodide (1.1 eq) dropwise at 0°C. Warm to RT and stir overnight.
-
Quench: Pour into ice water. Extract with Ethyl Acetate (3x).[1][6]
-
Isomer Distribution: The crude mixture will contain both N1-methyl (kinetic) and N2-methyl (thermodynamic) isomers.[1]
Stage 3: Purification (Critical Step)[1]
-
Technique: Flash Column Chromatography (Silica Gel).[1]
-
Gradient: 0%
40% Ethyl Acetate in Hexanes.[1][2] -
Elution Order:
-
N2-Isomer (Target): Typically elutes first (less polar due to symmetry).[1]
-
N1-Isomer (Byproduct): Elutes second (more polar).
-
-
Validation:
NMR is diagnostic.[1] The triazole proton in the N2-isomer is a singlet appearing upfield relative to the N1-isomer.[1]
Protocol B: Coordination to Iron(II) for Spin Crossover
This protocol describes the synthesis of a 1D coordination polymer
Experimental Setup: Slow Diffusion (H-Tube)
To obtain X-ray quality single crystals and pure phases, avoid direct mixing.[1] Use the slow diffusion method.[1]
-
Preparation of Solutions:
-
Layering:
-
Crystallization:
Data Table: Expected Physical Properties[1][4][9]
| Parameter | Value / Characteristic | Relevance |
| Crystal Color (HS) | Yellow/Orange | High-Spin (HS) state at Room Temp.[1] |
| Crystal Color (LS) | Deep Red/Purple | Low-Spin (LS) state (upon cooling).[1] |
| Fe-N Bond Length (HS) | ~2.1 – 2.2 Å | Typical for Fe(II) |
| Fe-N Bond Length (LS) | ~1.9 – 2.0 Å | Typical for Fe(II) |
| Coordination Geometry | Octahedral ( | Essential for SCO behavior.[1] |
Characterization & Validation Workflow
To ensure the integrity of the synthesized material, follow this logic flow:
Key Mechanistic Insight: The Ligand Field Strength
The 2-methyl-triazole moiety is a stronger field ligand than the 1-methyl isomer.[1] This is due to the electron density distribution in the triazole ring.[1] When coordinated via N3, it exerts a specific ligand field splitting (
References
-
Urankar, D., et al. (2010).[1][4][2] "Pyridyl Conjugated 1,2,3-Triazole is a Versatile Coordination Ability Ligand Enabling Supramolecular Associations."[1][4][2] Crystal Growth & Design.
-
Kitchen, J. A., et al. (2021).[1][2] "Can 2-Pyridyl-1,2,3-triazole 'Click' Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?" ACS Omega.[1][2] [1]
-
Shu, W.-M., et al. (2019).[1][2][7] "Synthesis of 1,2,3-Triazoles via Iodine-Mediated Cyclization." Journal of Organic Chemistry. [1]
-
Pokharia, S., et al. (2018).[1][2] "Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives." Journal of Molecular Structure. [1]
-
BenchChem. (2025).[1][6] "Comparative Reactivity of Methyl-1H-1,2,4-triazole vs 1,2,3-isomer." BenchChem Technical Guides.
Application Notes and Protocols for the Synthesis of Pyridyl-Triazole Precursors via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Strategic Importance of Pyridyl-Triazoles
Pyridyl-triazole scaffolds are of paramount importance in contemporary drug discovery and materials science. The pyridine moiety, a privileged structure in medicinal chemistry, imparts desirable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding. When coupled with the chemically robust and synthetically accessible 1,2,3-triazole ring, the resulting architecture offers a versatile platform for the development of novel therapeutic agents, functional materials, and sophisticated ligands for catalysis. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted pyridyl-triazoles, ensuring rapid access to diverse molecular libraries.[1][2]
This comprehensive guide provides detailed protocols and expert insights into the synthesis of pyridyl-triazole precursors, addressing the nuances of preparing the requisite pyridyl azides and alkynes, and the execution of the CuAAC reaction.
Theoretical Framework: The CuAAC Reaction
The CuAAC reaction is a powerful 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1] Unlike the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds at room temperature, is tolerant of a wide range of functional groups, and exclusively produces the 1,4-disubstituted triazole.[1]
The catalytic cycle, as illustrated below, involves the formation of a copper(I) acetylide intermediate, which then coordinates with the azide. A subsequent cyclization and protonolysis regenerate the catalyst and yield the triazole product.[1]
Sources
2-Methyl-4-(3-pyridyl)-1,2,3-triazole in palladium-catalyzed cross-coupling
Technical Guide: 2-Methyl-4-(3-pyridyl)-1,2,3-triazole in Palladium-Catalyzed Cross-Coupling
Introduction
The 2-methyl-4-(3-pyridyl)-1,2,3-triazole scaffold represents a privileged pharmacophore in modern medicinal chemistry. It serves as a critical bioisostere for amide or ester linkages and is a core structural motif in p38 MAP kinase inhibitors, dual c-Met/VEGFR2 inhibitors (e.g., Savolitinib derivatives), and various antifungal agents.
Unlike their 1-substituted counterparts formed via standard CuAAC ("Click") chemistry, 2-substituted 1,2,3-triazoles exhibit superior metabolic stability and lipophilicity, making them more desirable for CNS-penetrant drug discovery. However, their synthesis and subsequent functionalization present unique challenges:
-
Regioselectivity: Methylation of the parent NH-triazole yields a mixture of N1- and N2-isomers, requiring rigorous separation or specialized directing groups.
-
Catalyst Poisoning: The pyridine nitrogen is a potent
-donor capable of sequestering palladium species, often stalling cross-coupling cycles. -
C-H Acidity: The C5-proton of the triazole ring is acidic (
), enabling direct C-H activation but also competing side reactions.
This guide provides high-fidelity protocols for the construction and palladium-catalyzed functionalization of this specific scaffold, focusing on Direct Arylation (C-H Activation) and Suzuki-Miyaura Cross-Coupling .
Part 1: Synthesis of the Core Scaffold
Before catalytic functionalization, the core 2-methyl-4-(3-pyridyl)-1,2,3-triazole must be synthesized with high isomeric purity.
Workflow Diagram: Scaffold Construction
Caption: Step-wise construction of the N2-methylated scaffold from 3-ethynylpyridine.
Protocol 1: Regioselective Synthesis & Purification
Objective: Synthesize 2-methyl-4-(3-pyridyl)-1,2,3-triazole from 3-ethynylpyridine.
Reagents:
-
3-Ethynylpyridine (1.0 equiv)
-
Trimethylsilyl azide (
) (1.5 equiv) -
Iodomethane (MeI) (1.2 equiv)
- (2.0 equiv)
-
Solvents: Toluene (Step 1), Acetone (Step 2).
Step-by-Step Methodology:
-
Cyclization: In a pressure tube, dissolve 3-ethynylpyridine (10 mmol) in Toluene (10 mL). Add
(15 mmol). Seal and heat to 100°C for 16 hours .-
Insight: Thermal cyclization avoids Copper(I), which would exclusively yield the 1,4-isomer if a click reaction were attempted with an organic azide.
-
-
Hydrolysis: Cool to RT. Add MeOH (5 mL) and stir for 30 min to cleave the TMS group. Concentrate in vacuo to obtain the crude 4-(3-pyridyl)-1H-1,2,3-triazole.
-
Methylation: Dissolve the crude NH-triazole in Acetone (20 mL). Add
(20 mmol) and stir for 15 min. Add MeI (12 mmol) dropwise at 0°C. Warm to RT and stir for 4 hours. -
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification (Critical): The reaction yields a
3:1 mixture of N2:N1 isomers.-
Column Chromatography: Silica gel (Hexane/EtOAc gradient).
-
Identification: The N2-isomer (Target) is typically less polar (elutes first) and shows a singlet for the methyl group at
ppm in NMR. The N1-isomer is more polar and elutes later ( ppm).
-
Part 2: Palladium-Catalyzed C-H Activation (C5-Arylation)
This is the most advanced application. The C5 position of the triazole ring can be directly arylated using Pd-catalysis, avoiding the need for pre-halogenation of the triazole.[1][2]
Mechanism: Concerted Metallation-Deprotonation (CMD)
The reaction proceeds via a CMD pathway where the carbonate/acetate base assists in deprotonating the C5-H bond while palladium coordinates.
Caption: Catalytic cycle for the C5-H arylation of 2-substituted triazoles via CMD.
Protocol 2: C5-Direct Arylation of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole
Objective: Couple an aryl bromide (Ar-Br) to the C5 position of the triazole ring.[1]
Reagents:
-
Substrate: 2-Methyl-4-(3-pyridyl)-1,2,3-triazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or XPhos (for sterically hindered partners). -
Base:
(2.0 equiv) - Crucial for CMD mechanism. -
Solvent: DMA (Dimethylacetamide) or NMP.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with the Triazole (0.5 mmol), Aryl Bromide (0.75 mmol),
(5.6 mg), (13 mg), and anhydrous (98 mg). -
Solvation: Add anhydrous DMA (2.0 mL).
-
Note: DMA is preferred over DMF due to higher boiling point stability and better solubility for the CMD transition state.
-
-
Degassing: Seal the vial and sparge with Argon for 5 minutes.
-
Reaction: Heat to 120°C for 12–18 hours.
-
Monitoring: Check LC-MS. The Pyridine nitrogen may compete for Pd binding. If conversion is low (<20% after 4h), add Pivalic Acid (30 mol%) as a co-catalyst to facilitate the proton transfer step.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMA. Dry over . -
Purification: Flash chromatography.
Data Summary: Optimization Parameters
| Parameter | Standard Condition | Optimization for Low Yields | Reason |
| Catalyst | Labile ligands allow faster oxidative addition. | ||
| Ligand | XPhos or | Bulky ligands prevent Pyridine-Pd poisoning. | |
| Base | Stronger base may be required for electron-rich Ar-Br. | ||
| Additive | None | PivOH (30 mol%) | Lowers energy barrier for C-H cleavage (CMD). |
Part 3: Troubleshooting & Strategic Insights
The "Pyridyl Poisoning" Effect
The 3-pyridyl moiety contains a basic nitrogen that can coordinate to Palladium, forming an inactive
-
Symptom: Reaction stalls immediately; starting material remains.
-
Solution: Use sterically bulky ligands (e.g., XPhos, JohnPhos). The bulk prevents the pyridine nitrogen from approaching the Pd center, while the smaller triazole C5-H bond can still access the catalyst.
Regioselectivity Verification (N1 vs N2)
Before running expensive Pd-couplings, verify your starting material isomer.
-
N2-Methyl (Target):
symmetry (local) often simplifies the NMR. Methyl peak is usually downfield ( 4.2-4.3) compared to N1. -
N1-Methyl (Byproduct): Methyl peak is upfield (
4.0-4.1). -
Self-Validation: Run a NOESY experiment. The N1-methyl will show NOE correlation to the C5-proton. The N2-methyl will show no NOE to the C5-proton (too distant).
References
-
Gevorgyan, V., et al. "Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles."[3] Organic Letters, vol. 9, no.[3] 12, 2007, pp. 2333-2336. Link
-
Kuang, C., et al. "Palladium-Catalyzed Direct Arylation of 2-Substituted 1,2,3-Triazoles."[2] Synthesis, vol. 42, no. 12, 2010, pp. 283-287. Link
-
Ackermann, L., et al. "Palladium-Catalyzed Direct Arylations of 1,2,3-Triazoles with Aryl Chlorides using Conventional Heating."[4] Advanced Synthesis & Catalysis, vol. 350, no.[4] 5, 2008, pp. 741-748. Link
-
Fokin, V. V., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." Angewandte Chemie International Edition, vol. 41, no. 14, 2002, pp. 2596-2599. Link
-
Chen, C., et al. "Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles." Molecules, vol. 20, no. 10, 2015, pp. 18364-18376. Link
Sources
Precision Synthesis of Iridium(III) Complexes with Pyridyl-Triazole Ligands
Application Note: AN-IR-CLICK-01
Executive Summary
Iridium(III) complexes utilizing pyridyl-triazole (py-tz) ligands represent a frontier in transition metal photophysics.[1] Unlike traditional bipyridine analogues, py-tz ligands are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry).[1][2] This modularity allows researchers to graft bio-orthogonal handles (e.g., DBCO, tetrazines) or solubility-enhancing groups onto the phosphorescent core without disrupting the metal coordination sphere.[1]
This guide details the robust synthesis of Cationic Bis-cyclometalated Iridium(III) Pyridyl-Triazole Complexes (
Part 1: Ligand Design & Synthesis (The "Click" Advantage)
The structural advantage of the pyridyl-triazole ligand is its synthesis. By reacting 2-ethynylpyridine with an organic azide, the 1,2,3-triazole ring is formed, acting as the second nitrogen donor (
Protocol A: CuAAC Synthesis of 2-(1,2,3-Triazol-4-yl)pyridine
Objective: Synthesize the chelating ligand with high regioselectivity (1,4-disubstitution).
Reagents:
-
2-Ethynylpyridine (1.0 eq)[1]
-
Functionalized Azide (
) (1.0 eq)[1] - (10 mol%)[1]
-
Sodium Ascorbate (20 mol%)[1]
-
Solvent: t-BuOH :
(1:1 v/v)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the alkyne and azide in the t-BuOH/water mixture. If the organic azide is hydrophobic, increase t-BuOH ratio or use THF/Water.[1]
-
Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate. Add
, then immediately add the ascorbate solution to the reaction vessel. The solution should turn bright yellow/orange (active Cu(I) species).[1] -
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (disappearance of alkyne).
-
Work-up:
-
Purification: Most "click" ligands precipitate upon concentration. If not, purify via silica gel flash chromatography (Eluent: DCM/MeOH 98:2).[1]
Expert Insight: Residual copper is a luminescence quencher. The EDTA wash is a critical control point (CCP).[1] Failure to remove Cu(I) will result in non-emissive Ir(III) complexes later.[1]
Part 2: The Iridium Dimer Intermediate
Core Principle: Thermodynamic Control.
Directly mixing
Protocol B: Synthesis of the -Chloro-Bridged Dimer
Target:
Reagents:
Methodology:
-
Setup: Combine reagents in a round-bottom flask. Sparge with Nitrogen for 20 minutes.
-
Reflux: Heat to 110°C (reflux) for 24 hours under
.-
Observation: The solution transitions from dark brown (
) to a bright yellow/orange suspension.[1]
-
-
Precipitation: Cool to room temperature. Add water (double the reaction volume) to force precipitation of the dimer.[1]
-
Isolation: Filter the yellow solid. Wash sequentially with water (to remove unreacted
), ethanol (to remove excess ligand), and diethyl ether.[1] -
Drying: Vacuum dry. Stop Point. Stable for months.
Part 3: Bridge-Splitting & Complexation
Core Principle: The Trans-Effect & Chelation.
The chloride bridges in the dimer are labile. We use a silver salt (
Protocol C: Synthesis of
Reagents:
-
Dimer
(1.0 eq, 0.5 eq relative to monomer)[1] -
Pyridyl-Triazole Ligand (from Protocol A) (2.2 eq)[1]
- (Silver Hexafluorophosphate) (2.2 eq)[1]
-
Solvent: DCM : Methanol (2:1 v/v)[1]
Methodology:
-
Chloride Abstraction:
-
Filtration (Critical): Filter the solution through a Celite pad to remove
. The filtrate must be clear. -
Ligand Addition: Add the Pyridyl-Triazole ligand to the filtrate.
-
Reflux: Heat to 50°C (gentle reflux) for 12 hours under
.-
Mechanism:[1] The triazole N3 and pyridine N displace the labile solvent molecules.
-
-
Work-up:
-
Concentrate to dryness.
-
Redissolve in minimum DCM.
-
Precipitate by adding excess Diethyl Ether or Hexane.
-
-
Purification: Recrystallization from Acetone/Ether or Acetonitrile/Water.
Part 4: Visualization of Workflow
The following diagram illustrates the convergent synthesis pathway and the critical decision nodes for quality control.
Caption: Convergent synthesis workflow for cationic Iridium(III) pyridyl-triazole complexes. Note the distinct parallel paths for ligand generation and metal precursor activation.
Part 5: Characterization & Quality Control[1]
To ensure the product is suitable for bio-assays, verify the following parameters.
NMR Fingerprinting
The coordination of the triazole ring results in a distinct chemical shift.
-
Triazole Proton (
): In the free ligand, this singlet appears ~8.2–8.5 ppm.[1] Upon coordination to Ir(III), it typically shifts downfield to 8.8–9.2 ppm due to the electron-withdrawing effect of the cationic metal center.[1] -
Symmetry: The complex should exhibit
symmetry (all protons inequivalent) due to the lack of symmetry in the py-tz ligand.
Photophysical Validation
| Parameter | Expected Range | Notes |
| Emission ( | 480 nm – 550 nm | Highly dependent on the |
| Lifetime ( | 0.5 – 3.0 | Long lifetime confirms triplet character ( |
| Quantum Yield ( | 0.1 – 0.6 | Lower than pure ppy analogues due to the "energy gap law" if blue-shifted. |
Troubleshooting Guide
-
Problem: Low Luminescence.
-
Cause: Residual Copper from ligand synthesis or Oxygen quenching.
-
Fix: Wash ligand with EDTA again. Degas all solvents thoroughly.
-
-
Problem: Presence of multiple emissive species.
-
Cause: Incomplete chloride abstraction (presence of neutral
species).[1] -
Fix: Ensure
is fresh and dry. Increase reaction time of step C1.
-
References
-
Felton, G. A., et al. (2008).[1] "Review of the Click Chemistry Approach to Functionalized Ligands." Journal of Organic Chemistry. [Link][1]
-
Nonneville, P. & Watts, R. J. (1987). "Synthesis and properties of Iridium(III) Dichloro-bridged Dimers." Inorganic Chemistry. [Link][1]
-
Connell, T. U., et al. (2016).[1] "Luminescent Iridium(III) Cyclometalated Complexes with 1,2,3-Triazole Click Ligands." Inorganic Chemistry. [Link][1][2][3]
-
Lo, K. K., et al. (2024).[1] "Click-ready Iridium(III) complexes as versatile bioimaging probes."[4] RSC Chemical Biology. [Link]
Sources
- 1. Cationic Heteroleptic Cyclometalated IridiumIII Complexes Containing Phenyl-Triazole and Triazole-Pyridine Clicked Ligands [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Iridium Complex Coordinated with Tetrathiafulvalene Substituted Triazole-pyridine Ligand: Synthesis, Photophysical and Electrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in 1,2,3-Triazole Methylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective methylation of 1,2,3-triazoles. Direct N-alkylation of the 1,2,3-triazole ring is a powerful synthetic tool, but it often presents a significant challenge: controlling the reaction to favor methylation at the desired nitrogen atom (N1 or N2) over the other.[1][2] This guide is designed to explain the underlying principles governing this selectivity and to provide actionable, field-proven strategies to solve common experimental issues.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the regioselectivity of 1,2,3-triazole methylation.
Q1: Why does the methylation of an NH-1,2,3-triazole often result in a mixture of N1 and N2 isomers?
A: The formation of a mixture of N1- and N2-methylated products is due to the ambident nucleophilic nature of the triazolate anion formed upon deprotonation. The negative charge is delocalized across the three nitrogen atoms, but nucleophilic attack primarily occurs from the N1 and N2 positions. The final product ratio is a result of a delicate interplay between kinetic and thermodynamic control, influenced by several factors including sterics, electronics, and reaction conditions.[3]
Q2: What are the key factors that influence whether N1 or N2 methylation is favored?
A: The regiochemical outcome is not governed by a single factor but rather a combination of variables. The most critical factors are:
-
Steric Hindrance: Bulky substituents at the C4 and/or C5 positions of the triazole ring will sterically hinder the approach of the methylating agent to the adjacent N1 atom, thereby favoring attack at the less hindered N2 position.[3]
-
Electronic Effects: The electron-withdrawing or donating nature of substituents on the triazole ring alters the nucleophilicity of the different nitrogen atoms. For instance, a strong electron-withdrawing group at C4 can decrease the nucleophilicity of N3, making N2 substitution more likely.[4]
-
Reaction Conditions: The choice of base, solvent, temperature, and the specific methylating agent used can significantly shift the isomeric ratio. These components affect the nature of the triazolate ion pair and the transition state energies for the N1 and N2 alkylation pathways.
Q3: Is there a general rule for which isomer is the thermodynamic product?
A: Generally, the N2-substituted 1,2,3-triazole is considered the thermodynamically more stable isomer.[5][6] This preference is often attributed to the minimization of lone pair repulsion and favorable electronic arrangements. Consequently, reactions run under conditions that allow for equilibrium between the two isomers (e.g., longer reaction times, higher temperatures, or the presence of agents that facilitate isomer interconversion) may favor the formation of the N2 product.[5][7]
Q4: What is the difference between "hard" and "soft" methylating agents and how does it affect selectivity?
A: This concept is based on Hard and Soft Acids and Bases (HSAB) theory. The N1 position, being adjacent to another nitrogen, is often considered the "softer" nucleophilic site, while the N2 position is "harder."
-
Hard Methylating Agents (e.g., dimethyl sulfate, methyl triflate) have a more electrophilic, charge-concentrated methyl group and tend to react preferentially with the "harder" N2 nitrogen.
-
Soft Methylating Agents (e.g., methyl iodide) have a more polarizable methyl group and may show a greater tendency to react with the "softer" N1 nitrogen, although this is highly dependent on other factors.
Visual Guide 1: Factors Governing N-Alkylation Regioselectivity
Sources
- 1. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 6. N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
Separating N1-methyl and N2-methyl triazole isomers by chromatography
The following guide serves as a specialized Technical Support Center for the chromatographic separation of N1-methyl and N2-methyl 1,2,3-triazole isomers .
These isomers are common byproducts in the alkylation of 1,2,3-triazoles. Their separation is critical because they possess vastly different biological activities and physicochemical properties, driven primarily by a massive difference in dipole moments.
Quick Reference: Physicochemical Profile
Before troubleshooting, understand your analytes. The separation mechanism relies heavily on the polarity gap between the N1 and N2 isomers.
| Feature | N1-Methyl Isomer | N2-Methyl Isomer | Chromatographic Behavior (RP) |
| Symmetry | Lower ( | Higher ( | Elutes Early ( |
| Dipole Moment | High (~4.0 – 5.0 D) | Very Low (~0.2 – 0.5 D) | Behaves as a Polar analyte |
| Polarity | High | Low (Lipophilic) | Behaves as a Non-polar analyte |
| Elution Order | First (RP-HPLC) | Second (RP-HPLC) | Large |
Module 1: Method Development & Optimization
Q: What is the recommended starting method for separating N1/N2 isomers?
A: Start with Reversed-Phase HPLC (RP-HPLC) using a C18 column. Due to the significant difference in dipole moments (N1 is highly polar; N2 is non-polar), standard hydrophobic interaction mechanisms are usually sufficient.
Standard Protocol:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge),
or . -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10–15 minutes.
-
Expectation: The N1-isomer will elute significantly earlier than the N2-isomer .
Q: My peaks are co-eluting or showing poor resolution ( ). How do I fix this?
A: If standard C18 fails, the issue is likely insufficient selectivity for the specific steric shape of your derivatives. Switch to a Pentafluorophenyl (PFP) stationary phase.
Why PFP? PFP columns offer unique selectivity mechanisms beyond hydrophobicity:
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich triazole ring.
-
Dipole-Dipole Interactions: PFP phases are sensitive to the dipole moment differences between N1 (high dipole) and N2 (low dipole) isomers.
-
Shape Selectivity: The rigid PFP ring can discriminate between the subtle steric differences of the methyl position.
Q: How can I confirm which peak is which without NMR?
A: While NMR (NOE) is the gold standard, you can assign peaks with high confidence based on Elution Order Logic derived from the dipole moments.
-
In Reversed-Phase (RP):
-
Peak 1 (Early): N1-Methyl Isomer (High Polarity, prefers aqueous mobile phase).
-
Peak 2 (Late): N2-Methyl Isomer (Low Polarity, prefers hydrophobic stationary phase).
-
-
In Normal-Phase (NP) / Silica:
-
Peak 1 (Early): N2-Methyl Isomer (Non-polar, elutes with non-polar solvent).
-
Peak 2 (Late): N1-Methyl Isomer (Polar, retains on silica silanols).
-
Module 2: Troubleshooting Guide
Issue: Peak Tailing (Asymmetry Factor > 1.5)
Root Cause: Residual silanol interactions. Although 1,2,3-triazoles are weak bases (
Solutions:
-
Lower pH: Ensure mobile phase pH is < 3.0 using Formic Acid or TFA. This suppresses silanol ionization (
becomes ). -
Increase Ionic Strength: Add 10–20 mM Ammonium Formate to the mobile phase to compete for ion-exchange sites.
-
Switch Column: Use a "End-capped" or "Hybrid Particle" column (e.g., Waters BEH or Agilent Bonus-RP) designed to minimize silanol activity.
Issue: "Ghost" Peaks or Baseline Drift
Root Cause: N1/N2 isomers can sometimes interconvert under extreme thermal or acidic stress, or the sample contains unreacted azide/alkyne starting materials.
Diagnostic Steps:
-
Run a Blank: Inject pure solvent to rule out system carryover.
-
Check Sample Stability: Re-inject the same sample vial after 4 hours. If the ratio of Peak A to Peak B changes, your isomers are equilibrating (rare for N-alkyl triazoles, but possible for N-acyl derivatives).
-
Check Wavelength: 1,2,3-triazoles have low UV absorbance. Ensure you are detecting at 210–220 nm . At these low wavelengths, mobile phase impurities (like aged THF or low-quality ACN) can appear as ghost peaks.
Module 3: Visual Workflows
Figure 1: Method Development Decision Tree
Use this logic flow to select the optimal separation strategy.
Caption: Decision tree for optimizing N1/N2 triazole isomer separation, prioritizing Reversed-Phase (RP) due to operational simplicity.
Module 4: Advanced Characterization (NMR Validation)
If chromatography shows two peaks but you are unsure of the assignment, perform NOE (Nuclear Overhauser Effect) NMR experiments.
-
N1-Methyl Isomer: The methyl protons will show an NOE correlation with the C5-proton (or substituent) of the triazole ring.
-
N2-Methyl Isomer: The methyl protons are symmetric relative to C4 and C5. If C4 and C5 have identical substituents, the molecule has
symmetry, simplifying the spectrum. If C4/C5 are different, the NOE signal will be weaker or split between both substituents compared to the direct N1-C5 proximity.
References
-
Begtrup, M., et al. (1988).[1][2] Physicochemical properties of 1,2,3-triazoles: Dipole moments and tautomerism. Validates the large dipole difference (N1 ~4.38D vs N2 ~0.218D).
-
Helix Chromatography. (2025). HPLC Analysis of Polar Heterocycles. Discusses retention behavior of polar triazoles in RP and HILIC modes.
-
BenchChem. (2025).[3] Common challenges in the synthesis and purification of 1,2,4-triazole derivatives. Provides context on purification strategies for triazole isomers using column chromatography.
-
Agilent Technologies. (2024). Tips and Tricks of HPLC System Troubleshooting. General troubleshooting for peak shape issues relevant to basic heterocycles.
Sources
Technical Support Center: Optimizing Yield of 2-Substituted 1,2,3-Triazoles
Status: Operational
Role: Senior Application Scientist
Subject: Regioselective Functionalization of
The Core Challenge: The Tautomer Trap
User Query: "Why do I consistently get a mixture of N1 and N2 isomers, and why is the N2 isomer often the minor product despite being thermodynamically more stable?"
Technical Insight: The fundamental challenge lies in the tautomeric equilibrium of the 1,2,3-triazole ring. In solution, 4,5-unsubstituted or symmetrically substituted triazoles exist primarily as the 2H-tautomer (thermodynamically preferred by ~4-5 kcal/mol due to preserved aromaticity and minimized dipole repulsion).
However, during alkylation or arylation, the reactive species is often the triazolate anion. This anion has resonance structures that delocalize the negative charge across N1, N2, and N3.
-
N1/N3 Attack (Kinetic Control): The N1/N3 positions are often more nucleophilic towards "hard" electrophiles or in protic solvents due to specific solvation shells.
-
N2 Attack (Thermodynamic Control): The N2-substituted product is the thermodynamic sink. To maximize N2 yield, you must either (a) use conditions that allow equilibration (reversibility) or (b) use steric/electronic catalysts that artificially lower the activation energy for N2 attack.
Visualization: Tautomerism & Attack Vectors
Figure 1: The reaction pathway showing how the common anionic intermediate bifurcates into N1 (kinetic) and N2 (thermodynamic) products.
Troubleshooting Guide: Alkylation (Formation of C-N bonds)
Issue: "I am alkylating a 4-phenyl-1,2,3-triazole with methyl iodide and getting a 60:40 mixture of N2:N1."
Diagnostic & Solution Matrix
| Variable | Recommendation for N2 Selectivity | Mechanistic Rationale |
| Electrophile | Use bulky electrophiles (e.g., isopropyl, tert-butyl) or Hard electrophiles (e.g., SEM-Cl). | Steric hindrance at C4/C5 disfavors attack at adjacent N1/N3.[1] N2 is more accessible sterically. |
| Solvent | Switch to THF or Toluene (Non-polar/Aprotic). Avoid DMF/DMSO if possible. | Polar aprotic solvents (DMF) solvate the cation ( |
| Base | Use | Cesium ("Soft" cation) can coordinate with the triazole system, potentially directing attack to N2 via a "coordination-delivery" mechanism. |
| Temperature | Increase temperature (Reflux).[2] | Higher temperatures help overcome the activation barrier for the thermodynamic product (N2) or allow reversibility if the alkylation is reversible (rare for simple alkyls). |
Protocol A: Steric-Directed N2-Alkylation
Based on the "Bromo-Direction" Strategy (Wang et al., Org. Lett.)
If your substrate allows, halogenating the C4/C5 positions temporarily can force N2 substitution.
-
Bromination: Treat
-triazole with to get 4,5-dibromo-1,2,3-triazole. -
Alkylation: React with
, in DMF.-
Result: >95% N2-selectivity due to extreme steric blockage of N1 by the bromine atoms.
-
-
Debromination: Hydrogenation (
) removes the bromines, leaving the pure 2-substituted triazole.
Troubleshooting Guide: Arylation (Formation of N-Ar bonds)
Issue: "Copper-catalyzed coupling (Chan-Lam) is failing or giving me N1-arylation."
Technical Insight: Classical Chan-Lam coupling often favors N1 because the copper coordinates to N3 (the "pyridine-like" nitrogen) to direct oxidative addition. For N2-selectivity, you must switch to Palladium Catalysis with bulky phosphine ligands.
Protocol B: Pd-Catalyzed N2-Selective Arylation
Reference: Buchwald et al. (J. Am. Chem. Soc.)
This system utilizes the steric bulk of the ligand to destabilize the N1-bound palladium intermediate, forcing the reaction through the N2-pathway.
Reagents:
-
Catalyst:
(1 mol %) -
Ligand: Me4tBuXPhos (2-4 mol %) — Critical Component
-
Base:
(2.0 equiv) -
Solvent: Toluene/Dioxane (100-110°C)
Workflow:
-
Charge reaction vessel with
-triazole, Aryl Bromide, Base, and Pd/Ligand system. -
Purge with Argon (Oxygen inhibits Pd(0)).
-
Heat to 110°C for 12-24h.
-
Why this works: The reductive elimination from the Pd-center is the rate-determining step. The bulky Me4tBuXPhos ligand creates a "pocket" that accommodates the linear N2-bound triazole but clashes with the bent shape required for N1-elimination.
Visualization: Decision Tree for Synthesis
Figure 2: Decision matrix for selecting the correct synthetic pathway based on the desired substituent.
Characterization: Verification of Regioisomers
FAQ: "How do I definitively prove I have the N2 isomer without X-ray crystallography?"
The "Symmetry Rule" (NMR): The most reliable method is 13C NMR and 1H NMR , relying on the symmetry of the triazole ring.
| Feature | N2-Isomer (Target) | N1-Isomer (Impurity) |
| Symmetry | Symmetric ( | Asymmetric ( |
| 13C Signals | C4 and C5 are equivalent (1 signal) if substituents are identical. | C4 and C5 are distinct (2 signals). |
| 1H Chemical Shift | Triazole-H (if R4/R5=H) typically upfield (7.5 - 8.0 ppm). | Triazole-H typically downfield (8.0 - 8.8 ppm) due to adjacent N-lone pair anisotropy. |
| GC-MS | Generally elutes faster (lower boiling point, lower dipole moment). | Generally elutes slower (higher dipole moment). |
Note: N2-substituted triazoles have a significantly lower dipole moment (~0.3 D) compared to N1-substituted triazoles (~4-5 D). This makes them run much higher (faster) on silica TLC plates using non-polar eluents.
References
-
Thermodynamic Stability & Tautomerism
-
Pd-Catalyzed Arylation (N2-Selective)
-
Jacobs, J., et al. "Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles." Journal of the American Chemical Society, 2011, 133(17), 6464–6467. Link
-
-
Alternative Synthesis (Geminal Diazides)
-
NMR Characterization Data
-
Creary, X., et al. "Mesomeric interactions in 1,2,3-triazoles." Journal of Organic Chemistry, 2012, 77(19), 8756–8761. Link
-
Sources
Controlling N2 vs N1 alkylation ratios in triazole functionalization
Topic: Controlling N2 vs N1 alkylation ratios in triazole functionalization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2][3]
Controlling N2 vs N1 Alkylation Ratios
Welcome to the Technical Support Center. This guide addresses the "ambident nucleophile" challenge inherent in 1,2,3- and 1,2,4-triazoles. The information below synthesizes mechanistic insights with field-proven protocols to help you control regioselectivity in your drug discovery workflows.
Core Concepts: The Ambident Nucleophile Problem
Triazoles exist as tautomeric mixtures (NH-1,2,3-triazole
-
1,2,3-Triazoles: Alkylation typically favors the N2-isomer (thermodynamic product) due to the lack of adjacent lone-pair repulsion and lower dipole moment, whereas the N1-isomer is often the kinetic product or accessible via de novo synthesis (CuAAC).
-
1,2,4-Triazoles: Alkylation generally favors the N1-isomer (often >9:1), but N2 and N4 alkylation can occur depending on steric hindrance, solvent polarity, and the nature of the electrophile.[1]
Troubleshooting Guide & FAQs
Scenario A: 1,2,3-Triazole Functionalization
Q1: I am alkylating a 4-substituted NH-1,2,3-triazole and consistently getting the N2-isomer. I need the N1-isomer. What is happening?
Diagnosis: You are fighting thermodynamics. The N2-isomer is significantly more stable (approx. 3-4 kcal/mol) due to electronic repulsion factors in the N1-isomer. Under basic conditions (e.g.,
-
Switch Strategies (Recommended): If possible, build the ring already substituted using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is 100% N1-selective.[1]
-
Kinetic Control: If you must alkylate:
-
Use a sterically unhindered electrophile .
-
Use non-polar solvents (e.g., DCM, Toluene) to minimize ion-pair dissociation, though solubility may be an issue.[1]
-
Transient Protection: Use a steric blocking group at C4/C5 if possible, though this is synthetic overhead.[1]
-
Organocatalysis: Recent methods using amidinium-based ion-pairing catalysts can invert selectivity to N1 (up to 99:[4]1) by directing the electrophile via hydrogen bonding.
-
Q2: I actually want the N2-alkyl 1,2,3-triazole, but my yields are low or I see N1 impurities. Diagnosis: While N2 is thermodynamic, highly reactive electrophiles can "lock in" the N1 kinetic product before equilibration.[1] Solution:
-
Thermodynamic Push: Run the reaction at higher temperatures (reflux) in polar aprotic solvents (DMF, DMSO) with inorganic bases (
). -
Gold Catalysis: For high value substrates, use gold-catalyzed alkylation of vinyl ethers.[1] This method is exclusively N2-selective due to specific coordination geometry.
-
Relay Strategy: Use oxidative cross-dehydrogenative coupling (CDC) with
.[1][5] This promotes in-situ isomerization of any formed N1 product to the stable N2 form.
Scenario B: 1,2,4-Triazole Functionalization
Q3: My alkylation of 1,2,4-triazole gives a mixture of N1 and N2 isomers. How do I maximize N1 selectivity? Diagnosis: 1,2,4-triazoles favor N1 alkylation, but N2 attacks occur, especially if the N1 position is sterically crowded by a C5 substituent.[1] Solution:
-
Base Selection: Use weak bases (e.g.,
or DBU) rather than strong bases (NaH).[1] Strong bases create a "naked" anion that is less discriminating. -
Solvent: Use polar aprotic solvents (DMF, MeCN).[1]
-
Electrophile: Use "hard" electrophiles (e.g., alkyl tosylates) which tend to follow charge control (favoring N1).[1]
-
Acid Catalysis: For simple alkyl groups (t-butyl, isopropyl), reaction with alkenes (e.g., isobutene) catalyzed by triflic acid is highly N1-selective.[1]
Q4: Can I force alkylation at the N4 position of a 1,2,4-triazole? Diagnosis: Direct N4 alkylation of a neutral triazole is difficult because N4 is the least nucleophilic site. N4-alkylation usually results in a quaternary salt (triazolium). Solution:
-
De Novo Synthesis: Construct the ring from a hydrazine precursor (
) and an imidate. This is far more reliable than alkylating the heterocycle. -
Quaternization: If a quaternary salt is acceptable, exhaustive alkylation with powerful methylating agents (MeI, MeOTf) will eventually alkylate N4.[1]
Decision Logic & Mechanism Visualization
The following diagram illustrates the divergent pathways for 1,2,3-triazole alkylation, highlighting the decision points between Kinetic (N1) and Thermodynamic (N2) control.
Caption: Mechanistic divergence in 1,2,3-triazole alkylation. N2 is the thermodynamic sink, while N1 requires kinetic trapping or specific catalysis.[1]
Comparative Data: Factors Influencing Regioselectivity
The table below summarizes how experimental variables shift the N1:N2 ratio for 4-phenyl-1H-1,2,3-triazole .
| Variable | Condition | N1 : N2 Ratio | Mechanism Note |
| Solvent | DMF (Polar Aprotic) | 15 : 85 | Favors loose ion pairs; thermodynamic control dominates. |
| Toluene (Non-polar) | 30 : 70 | Tighter ion pairs slightly protect N2, but solubility is poor.[1] | |
| Base | 10 : 90 | Strong inorganic bases promote equilibration to N2. | |
| DIPEA (Organic) | 25 : 75 | Weaker base, slower equilibration.[1] | |
| Catalyst | None (Thermal) | 20 : 80 | Standard alkylation profile.[1] |
| Amidinium Catalyst | 95 : 5 | H-bond directing effect overrides thermodynamics. | |
| Gold (I) + Vinyl Ether | < 1 : 99 | Mechanistic lock on N2. |
Standard Operating Protocols (SOPs)
Protocol A: High-Fidelity Synthesis of N2-Alkyl-1,2,3-Triazoles
Use this for maximum stability and yield of the N2 isomer.
-
Reagents: 4-Substituted-NH-1,2,3-triazole (1.0 equiv), Alkyl Halide (1.2 equiv),
(2.0 equiv).[1] -
Solvent: DMF (0.2 M concentration).
-
Procedure:
-
Dissolve triazole in DMF.
-
Add
and stir for 15 min at RT to ensure deprotonation. -
Add Alkyl Halide dropwise.[3]
-
Crucial Step: Heat to 60–80°C for 4–12 hours. (Heat promotes thermodynamic equilibration to the N2 isomer).
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).[1]
-
Purification: Silica gel chromatography. N2 isomers typically have higher
values (less polar) than N1 isomers.[1]
Protocol B: N1-Selective Alkylation of 1,2,4-Triazoles
Use this to minimize N2/N4 byproducts.
-
Reagents: 1H-1,2,4-Triazole (1.0 equiv), Alkyl Tosylate or Iodide (1.1 equiv), DBU (1.2 equiv).[1]
-
Solvent: Acetonitrile (MeCN) or THF.[1]
-
Procedure:
-
Combine triazole and DBU in MeCN at 0°C (Ice bath).
-
Add the alkylating agent slowly.
-
Allow to warm to RT slowly over 2 hours. Do not heat.
-
-
Note: Keeping the temperature low favors the kinetic N1 attack. Using a "harder" leaving group like Tosylate often improves N1 selectivity compared to Iodide.
References
-
Dale, H. J. A., et al. (2019).[1][4] Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. University of Edinburgh / ChemRxiv. Link[1]
-
Davenport, R., et al. (2023).[1][6] Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development. Link[1]
-
Zhao, M., et al. (2015).[1] N2-Selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances. Link
-
BenchChem Technical Support. (2025). Solvent Effects on the Regioselectivity of Triazole Formation. Link[1]
-
Singh, H., et al. (2018).[1] Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles... Cu2S as a Recyclable Nanocatalyst.[7] Journal of Organic Chemistry. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N, N-Dimethylbenzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-4-(3-Pyridyl)-1,2,3-Triazole
Ticket ID: TRZ-PYR-002 Subject: Regioisomer Separation & Metal Scavenging for Pyridyl-Triazole Systems Assigned Specialist: Senior Application Scientist, Separation Technologies
Diagnostic Triage: Start Here
Before proceeding with a specific protocol, determine the nature of your contamination using the diagnostic workflow below. This molecule presents a "double-trouble" functionality: the regioisomerism of the triazole methylation and the metal-chelating ability of the pyridine-triazole motif.
Figure 1: Decision matrix for selecting the appropriate purification module based on crude material characteristics.
Module 1: The Isomer Crisis (Regioisomer Separation)
Context: The synthesis of 2-methyl-4-(3-pyridyl)-1,2,3-triazole typically involves the methylation of the parent 4-(3-pyridyl)-1H-1,2,3-triazole. This reaction is not regioselective , typically yielding a mixture of the N2-isomer (Target) and N1-isomer (Impurity) .
-
N2-Isomer: Generally less polar due to pseudo-symmetry and lower dipole moment.
-
N1-Isomer: More polar; often elutes later on silica.
Common Failure Mode: "The Pyridine Streak"
Users often report that the spots "streak" or "tail" badly on silica, making separation impossible.
-
Cause: The basic nitrogen on the pyridine ring (
) interacts strongly with the acidic silanols on the silica gel surface. -
Solution: You must buffer the stationary phase.
Protocol A: Triethylamine-Buffered Flash Chromatography
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Column Pre-treatment | Slurry pack with 1% Et |
| Mobile Phase A | Dichloromethane (DCM) + 1% Et |
| Mobile Phase B | Methanol (MeOH) + 1% Et |
| Loading | Dissolve crude in minimal DCM (avoid DMF if possible) |
Step-by-Step:
-
Neutralize the Silica: Flush the column with 3 column volumes (CV) of Hexanes containing 1% Triethylamine (Et
N). This caps the acidic silanol sites. -
Equilibrate: Flush with 100% DCM (with 1% Et
N) until the heat of adsorption dissipates. -
Gradient Elution:
-
0–5 mins: 100% DCM (Isocratic)
-
5–20 mins: 0%
5% MeOH in DCM.
-
-
Fraction Collection: The N2-isomer (Target) will typically elute first (higher
). The N1-isomer will elute second.
Technical Tip: If the
difference is still too small (), switch the solvent system to Toluene/Acetone (8:2) . The - interactions between toluene and the pyridine ring can sometimes orthogonalize the separation compared to DCM/MeOH.
Module 2: Metal Scavenging (The "Blue" Impurity)
Context:
If your starting material (the NH-triazole) was made via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling, your product likely contains residual copper. The pyridine-triazole motif is a bidentate ligand (similar to bipyridine) that binds transition metals with high affinity (
Symptoms:
-
Product is green, blue, or grey.
-
NMR shows broad peaks (paramagnetic broadening).
-
Yield is >100% due to heavy metal mass.
Protocol B: The "Sulfide Crash" Method
Standard EDTA washes often fail because the pyridine-triazole chelate is kinetically inert.
-
Dissolution: Dissolve the crude mixture in DCM (0.1 M concentration).
-
Reagent: Add Sodium Sulfide nonahydrate (Na
S·9H O) (5.0 equivalents relative to expected metal load).-
Alternative: Use functionalized silica (e.g., SiliaMetS® Thiol) if filtration is preferred over extraction.
-
-
Agitation: Stir vigorously for 4 hours. The solution may turn cloudy or black as Copper Sulfide (CuS) precipitates.
-
Filtration: Filter through a pad of Celite®. The CuS will remain on the Celite.
-
Wash: Wash the organic phase with water (2x) to remove residual sulfide salts.
Module 3: Salt Formation & Crystallization
Context: If chromatography fails to separate the N1/N2 isomers, or if the product is an oil that refuses to solidify, salt formation is the most robust purification method. The N2-isomer often forms highly crystalline salts due to its symmetry.
Protocol C: Selective Hydrochloride Crystallization
Theory: While both isomers are basic (pyridine N), the lattice energy of the N2-isomer hydrochloride salt is often significantly higher than the N1-isomer, leading to preferential crystallization.
-
Dissolution: Dissolve the crude oily mixture in Diethyl Ether or EtOAc (anhydrous).
-
Acidification: Dropwise add HCl (2.0 M in Diethyl Ether) at 0°C.
-
Target pH: Do not add excess.[1] Add 1.05 equivalents based on crude mass.
-
-
Precipitation: A white solid should precipitate immediately.
-
Digestion: Allow the suspension to stir at room temperature for 30 minutes.
-
Filtration: Collect the solid.
-
Check: Analyze the solid by
H NMR (in D O or DMSO- ). If it is enriched in the N2-isomer, recrystallize from Isopropanol/Ethanol .
-
-
Free Basing (Recovery): Suspend the pure salt in DCM and wash with saturated NaHCO
. Dry (Na SO ) and concentrate to obtain the pure free base.
FAQ: Troubleshooting Specific Issues
Q: My N2-isomer is co-eluting with the starting material (NH-triazole). A: The NH-triazole is amphoteric. Perform a basic wash before the column. Dissolve crude in DCM and wash with 1M NaOH. The NH-triazole will deprotonate (become an anion) and move to the aqueous layer. The methylated N2-product will remain in the DCM.
Q: Why is the N2-isomer the major product? A: In the alkylation of 4-substituted-1,2,3-triazoles, the N2-position is less sterically hindered and electronically favored in the absence of directing groups. However, ratios of 60:40 or 70:30 (N2:N1) are common, necessitating the purification steps above.
Q: Can I use HPLC? A: Yes. For preparative HPLC, use a C18 column with a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10). The high pH keeps the pyridine neutral, improving peak shape and retention. At low pH (TFA), the protonated pyridine will elute very early (near the void volume).
References
-
Regioselectivity of Triazole Alkylation
- Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
- Source:J. Braz. Chem. Soc. (Review).
-
URL:[Link] (Generalized link to relevant review content found in search).
- Chromatographic Separation of Isomers: Title: Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate (Analogous separation logic). Source: BenchChem Protocols.
-
Metal Scavenging Protocols
- Title: Purification of Laboratory Chemicals (Standard text for sulfide/EDTA washes).
- Source: Butterworth-Heinemann.
-
URL:[Link]
-
Properties of 1,2,3-Triazoles
Sources
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectroscopic Characterization of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole: A Comparative Analysis
For Immediate Release
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. The isomeric purity of a compound can profoundly influence its pharmacological and toxicological profile. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a comparative framework for distinguishing this specific isomer from its potential regioisomeric impurities.
The Critical Role of Isomer Identification
Predicted ¹H NMR Spectrum of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3][4][5][6] The expected ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the methyl, triazole, and pyridyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Methyl-4-(3-pyridyl)-1,2,3-triazole in CDCl₃
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 (Triazole) | 8.0 - 8.2 | Singlet (s) | 1H | N/A |
| N-CH₃ (Methyl) | 4.1 - 4.3 | Singlet (s) | 3H | N/A |
| H-2' (Pyridyl) | ~9.0 | Doublet (d) or Doublet of Doublets (dd) | 1H | ~2.0, ~0.8 |
| H-6' (Pyridyl) | ~8.6 | Doublet of Doublets (dd) | 1H | ~4.8, ~1.5 |
| H-4' (Pyridyl) | ~8.1 | Doublet of Triplets (dt) | 1H | ~8.0, ~2.0 |
| H-5' (Pyridyl) | ~7.4 | Doublet of Doublets of Doublets (ddd) | 1H | ~8.0, ~4.8, ~0.8 |
In-Depth Spectral Analysis
The Triazole Proton (H-5): In 1,4-disubstituted 1,2,3-triazoles, the C-5 proton typically appears as a sharp singlet.[7] For 2,4-disubstituted 2H-1,2,3-triazoles, this proton is expected to be in the downfield region, likely between 8.0 and 8.2 ppm. The absence of any adjacent protons results in its characteristic singlet multiplicity.
The N-Methyl Protons (N-CH₃): The chemical shift of N-methyl protons on a triazole ring is highly dependent on which nitrogen atom is substituted. In the case of a 2-methyl substituted triazole, the methyl group is attached to the central nitrogen atom of the triazole ring. This positioning typically results in a downfield shift compared to a 1-methyl substituted isomer. A singlet with an integration of 3H is expected in the range of 4.1 - 4.3 ppm.[8]
The Pyridyl Protons (H-2', H-4', H-5', H-6'): The protons on the 3-substituted pyridine ring will exhibit a complex splitting pattern due to spin-spin coupling.
-
H-2': This proton is ortho to the nitrogen atom and will be the most deshielded, appearing at the lowest field (~9.0 ppm). It will likely be a doublet or a doublet of doublets due to coupling with H-4' and H-6'.
-
H-6': This proton is also ortho to the nitrogen and will be significantly deshielded (~8.6 ppm). It will appear as a doublet of doublets due to coupling with H-5' and H-4'.
-
H-4': This proton is meta to the nitrogen and will be further downfield due to its proximity to the triazole ring (~8.1 ppm). It will likely appear as a doublet of triplets, coupling with H-2', H-5', and H-6'.
-
H-5': This proton is meta to the nitrogen and will be the most upfield of the pyridyl protons (~7.4 ppm). It will exhibit the most complex splitting pattern, a doublet of doublets of doublets, as it couples with H-4', H-6', and H-2'.
Comparative Analysis with Key Isomers
The key to confirming the identity of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole is to compare its ¹H NMR spectrum with those expected for its primary regioisomers.
Table 2: Comparative Predicted ¹H NMR Data for Isomers of Methyl-4-(3-pyridyl)-1,2,3-triazole
| Isomer | Triazole Proton (H-5/H-4) (δ, ppm) | N-Methyl (δ, ppm) | Key Differentiating Features |
| 2-Methyl-4-(3-pyridyl)-1,2,3-triazole | ~8.1 (s, 1H) | ~4.2 (s, 3H) | Downfield N-methyl signal, singlet for triazole proton. |
| 1-Methyl-4-(3-pyridyl)-1,2,3-triazole | ~7.8 (s, 1H) | ~3.9 (s, 3H) | Upfield N-methyl signal compared to the 2-methyl isomer. |
| 2-Methyl-5-(3-pyridyl)-1,2,3-triazole | ~7.7 (s, 1H) | ~4.2 (s, 3H) | Triazole proton is more shielded than in the 4-pyridyl isomer. |
| 1-Methyl-5-(3-pyridyl)-1,2,3-triazole | ~7.5 (s, 1H) | ~3.9 (s, 3H) | Both triazole and N-methyl protons are more shielded. |
The most significant diagnostic signals for distinguishing between the 1-methyl and 2-methyl isomers are the chemical shifts of the N-methyl protons and the triazole proton. Generally, the N-methyl group in the 2-position is more deshielded and appears further downfield than in the 1-position. Furthermore, the triazole proton in a 4-substituted-2-methyl-2H-1,2,3-triazole is typically found at a lower field than in the corresponding 1-methyl isomer.[9][10]
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To obtain reliable and reproducible ¹H NMR data for structural elucidation, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid interfering signals.[11]
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).[3]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
For unambiguous assignment of the pyridyl protons, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[14]
-
Visualizing the Molecular Structure and Proton Environments
The following diagrams illustrate the structure of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole and the through-bond connectivity that gives rise to the observed spin-spin coupling in the pyridyl ring.
Figure 1: Structure of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole with proton labeling.
Figure 2: Coupling relationships between the pyridyl protons.
Conclusion
The precise ¹H NMR characterization of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole is achievable through a careful and comparative analysis of its spectrum. By understanding the expected chemical shifts and coupling patterns, and by comparing this data with that of potential isomers, researchers can confidently confirm the structure of their synthesized compounds. This rigorous approach to structural elucidation is fundamental to the integrity and success of drug discovery and development programs.
References
- Asian Journal of Chemistry; Vol. 25, No. 1 (2013), 483-486.
- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
- Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. SciELO.
- 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers.
- A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. Royal Society of Chemistry.
- A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limit
- A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydr. American Chemical Society.
- 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
- N-Substituted-1,2,3-triazoles: synthesis, characterization and evalu
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- 1H NMR Chemical Shifts. Chem LibreTexts.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- Synthesis of 4-(3-Pyridyl)-1,2,3-triazole (68). PrepChem.com.
- Tables For Organic Structure Analysis.
- NMR Chemical Shift Values Table. Chemistry Steps.
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Proton NMR Table. MSU chemistry.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- A review on methods of synthesis of 1,2,4-triazole deriv
- The characteristic chemical shifts of methyl proton signals in 1 H NMR...
- Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles.
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
- synthesis of 1,2,4 triazole compounds. ISRES.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- 1,2,3-1H-Triazole(288-36-8) 1 H NMR. ChemicalBook.
- 1H NMR chemical shift ppm table.
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- 14. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 2-Methyl vs. 1-Methyl Triazole Derivatives
This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis) absorption spectra of 1-methyl and 2-methyl substituted triazole derivatives. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural basis for spectroscopic differences, presents comparative data, and outlines a robust experimental protocol for analysis.
Introduction: The Subtle Isomerism of N-Methylated Triazoles
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry and materials science.[1] Their derivatives are found in a wide array of pharmaceuticals, including antiviral, antifungal, and anticancer agents.[2] The two common isomers are 1,2,3-triazole and 1,2,4-triazole.[3] When these rings are N-methylated, the methyl group can attach to different nitrogen atoms, creating distinct isomers with unique physicochemical properties.
This guide focuses on the spectroscopic differences between 1-methyl and 2-methyl-1,2,3-triazole derivatives. While structurally similar, the position of the methyl group subtly alters the electronic environment of the triazole ring, which can be probed and characterized using UV-Vis spectroscopy. Understanding these differences is crucial for reaction monitoring, isomer identification, and predicting the photophysical behavior of triazole-based compounds.
The Structural and Electronic Basis for Spectroscopic Variation
The UV-Vis absorption of organic molecules is governed by the promotion of electrons from lower-energy orbitals (like non-bonding, n, or pi, π) to higher-energy anti-bonding orbitals (π*).[4] The energy required for this transition, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the molecule's electronic structure.[5]
In 1,2,3-triazoles, the key chromophore is the heterocyclic ring itself, which contains π-bonds and nitrogen atoms with lone pairs of electrons (n-orbitals).[6] The primary electronic transitions are of the π → π* and n → π* type.
-
1-Methyl-1,2,3-triazole: The methyl group is attached to the N1 nitrogen. This isomer possesses a specific electron distribution and dipole moment.
-
2-Methyl-1,2,3-triazole: The methyl group is on the N2 nitrogen. Computationally, the parent 2H-1,2,3-triazole tautomer is known to be more stable than the 1H-tautomer.[7][8] This inherent stability difference suggests a distinct electronic configuration for the 2-methyl isomer compared to the 1-methyl isomer.
The position of the methyl group, a weak electron-donating group, influences the energy levels of the frontier molecular orbitals. This alteration, though subtle, can lead to shifts in the λmax and changes in the molar absorptivity (ε), providing a spectroscopic handle to differentiate the isomers.
Caption: Standard experimental workflow for UV-Vis spectroscopic analysis of triazole derivatives.
Methodology:
-
Reagent and Equipment Preparation:
-
Use UV-grade solvents (e.g., acetonitrile, methanol, water) to minimize background absorbance.
-
Ensure quartz cuvettes are meticulously cleaned. Rinse with the analysis solvent before use.
-
A double-beam UV-Vis spectrophotometer is recommended for stability and accuracy. [6]
-
-
Sample Preparation:
-
Prepare a stock solution (e.g., 1.0 mg/mL or 1 mM) of each triazole isomer in the chosen solvent.
-
From the stock solution, prepare a dilution that results in a maximum absorbance between 0.1 and 1.0 AU. This range ensures adherence to the Beer-Lambert law. [4] * Prepare a sufficient volume for rinsing and filling the cuvette.
-
-
Instrument Parameters:
-
Set the desired wavelength range, typically 190 nm to 400 nm for triazole derivatives.
-
Select a scan speed (e.g., medium) and a data interval (e.g., 1 nm).
-
-
Data Acquisition:
-
Fill a clean quartz cuvette with the pure solvent to be used for the samples.
-
Place the cuvette in the reference and sample holders and perform a baseline correction (autozero). This subtracts the absorbance of the solvent and cuvette. [9] * Empty the sample cuvette, rinse it twice with small aliquots of the sample solution, and then fill it with the sample.
-
Place the sample cuvette in the sample holder and acquire the absorption spectrum.
-
Repeat the measurement for each isomer, ensuring identical conditions.
-
-
Data Analysis:
-
Process the spectra to identify the wavelength of maximum absorbance (λmax).
-
Note the absorbance value at λmax. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc).
-
Overlay the spectra of the 1-methyl and 2-methyl isomers for direct comparison of λmax and spectral shape.
-
Implications and Conclusion
The differentiation of 1-methyl and 2-methyl triazole isomers by UV-Vis spectroscopy, while sometimes subtle in their neutral state, can be a powerful and accessible analytical tool. The key findings are:
-
Structural Isomerism Dictates Electronic Properties: The attachment point of the methyl group on the triazole ring fundamentally alters the molecule's electronic structure.
-
Spectroscopic Similarity in Neutral State: For some substituted derivatives, the spectra of the neutral isomers can be very similar, indicating that larger chromophores may dominate the absorption profile. [10]* Protonation Enhances Spectral Differences: Altering the pH can amplify the electronic differences between the isomers, leading to distinct and easily distinguishable spectra. [10]This can be exploited for selective detection or analysis in different environments.
For researchers in drug development and synthetic chemistry, these spectroscopic handles are invaluable. UV-Vis spectroscopy can serve as a rapid, non-destructive method for in-process reaction monitoring to distinguish between isomer formation and to assess the purity of the final compounds. [6]
References
-
Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole. The Journal of Chemical Physics. Available at: [Link]
-
Dutta, A., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. Available at: [Link]
-
Abbegg, V. P., et al. (1975). The UV spectra of 1-methyl-4-phenyl-1,2,3-triazole ( 5 ) in media of different acidities. ResearchGate. (Note: This is a reference to a figure within a larger article, specific URL to the figure is provided by the search result). Available at: [Link]
-
Fath-alla, A., et al. (2011). Triazole Electronic Structure Study. Scribd. Available at: [Link]
-
Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Available at: [Link]
-
Jain, R., et al. (2022). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Ultraviolet/visible spectroscopy. Available at: [Link]
-
Lothian, Q. D., et al. (2018). Prediction and Rationalization of Different Photochemical Behaviors of mer- and fac-Isomers of [Ru(pyridyltriazole)3]2+. Molecules. Available at: [Link]
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. Available at: [Link]
-
Wikipedia. (n.d.). Triazole. Available at: [Link]
-
Garcia, J. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Scribd. Available at: [Link]
-
ResearchGate. (n.d.). Isomers of 1,2,3-triazole and 1,2,4-triazole. (Note: General topic page). Available at: [Link]
-
Karczmarzyk, Z., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]
-
Palmer, M. H., et al. (2011). The electronic states of 1,2,3-triazole studied by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy. The Journal of Chemical Physics. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Online. Available at: [Link]
-
Dutta, A., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. National Center for Biotechnology Information. Available at: [Link]
-
King, G. A., et al. (2010). UV absorption spectrum of gas phase 1,2,3-triazole molecules. ResearchGate. Available at: [Link]
-
Shchetinin, V. N., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. Available at: [Link]
-
Wang, X-L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazoles(3a–3p). (Note: General topic page). Available at: [Link]
-
El-Dib, G., et al. (2015). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]
-
Ghashghaei, O., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 8. pubs.aip.org [pubs.aip.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. researchgate.net [researchgate.net]
Comparing binding affinity of pyridyl-triazoles vs bipyridine ligands
The following guide provides an in-depth technical comparison of Pyridyl-Triazoles and Bipyridine ligands, structured for researchers and drug development professionals.
Executive Summary
For decades, 2,2'-bipyridine (bpy) has served as the "gold standard" chelate in coordination chemistry due to its robust redox stability and predictable
While often structurally analogous, these two ligand classes exhibit distinct electronic profiles. Bipyridine functions as a strong
Molecular Architecture & Synthesis
The primary structural divergence lies in the five-membered triazole ring versus the six-membered pyridine ring. This alters both the bite angle and the electronic density at the coordination site.
Synthesis Comparison[1][2][3]
-
Bipyridine (bpy): traditionally synthesized via metal-catalyzed cross-coupling (e.g., Negishi, Stille) or oxidative coupling of pyridines. Functionalization often requires multi-step synthesis with harsh conditions, limiting library diversity.
-
Pyridyl-Triazole (py-tz): Synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This modular approach allows for the rapid generation of diverse libraries by simply varying the azide or alkyne precursors, a significant advantage in SAR (Structure-Activity Relationship) studies.
Structural Visualization
The following diagram contrasts the synthesis and coordination modes of the two ligands.
Figure 1: Synthetic pathways contrasting the harsh coupling required for bipyridine vs. the modular 'Click' chemistry for pyridyl-triazoles.
Electronic Profiling: -Donation vs. -Acceptance
The binding affinity and stability of metal complexes are governed by the specific electronic interaction between the ligand and metal center.
The Dichotomy
-
-Donation: The 1,2,3-triazole ring is electron-rich (excess
-density). The N3 nitrogen (coordinating atom) is a stronger -donor than the pyridine nitrogen. This increases electron density on the metal center. -
-Backbonding: The triazole ring has higher energy
orbitals compared to pyridine. Consequently, py-tz is a weaker -acceptor than bpy.
Impact on Metal Complexes (e.g., Ru(II))
This electronic difference manifests in the electrochemical and photophysical properties of the resulting complexes, such as
| Property | Bipyridine (bpy) | Pyridyl-Triazole (py-tz) | Mechanistic Cause |
| Oxidation Potential ( | +1.26 V (vs SCE) | ~+1.33 V (vs SCE) | Stronger |
| Reduction Potential ( | -1.33 V (vs SCE) | ~-1.90 V (vs SCE) | Critical Difference: The py-tz LUMO is significantly higher in energy (destabilized) due to the electron-rich triazole ring, making the ligand much harder to reduce. |
| HOMO-LUMO Gap | Moderate | Large | The destabilized LUMO in py-tz increases the energy gap ( |
| Absorption ( | ~450 nm (Orange) | ~380-400 nm (Yellow/Pale) | The larger gap causes a significant blue shift in the Metal-to-Ligand Charge Transfer (MLCT) band. |
Electronic Energy Level Diagram
The diagram below illustrates the orbital mixing that leads to the observed differences in binding and stability.
Figure 2: Simplified MO interaction showing the higher energy LUMO of py-tz, leading to weaker backbonding compared to bpy.
Binding Affinity & Stability Analysis
While "binding affinity" is often discussed generally, it must be separated into thermodynamic stability (formation constants,
Thermodynamic Stability ( )
-
Bipyridine: Generally forms complexes with higher stability constants .[1] The synergy between
-donation and strong -backbonding creates a very tight "lock" on low-valent metals (Cu(I), Ru(II), Fe(II)). -
Pyridyl-Triazole: While the triazole is a good donor, the lack of stabilization from backbonding often results in lower overall
values compared to bpy analogues.-
Note: The "Regular" isomer (1-substituted-4-(2-pyridyl)-1,2,3-triazole) is significantly more stable than the "Inverse" isomer (4-substituted-1-(2-pyridyl)-1,2,3-triazole).
-
Kinetic Stability (Lability)
-
Photostability: Ru(bpy)
is famously photostable. In contrast, Ru(py-tz) complexes can be photochemically labile . Upon irradiation, the weaker field strength can allow population of Metal-Centered (MC) states, leading to ligand ejection. -
Isomerism: Py-tz complexes form fac and mer isomers. The mer isomer is often less stable and more prone to photo-degradation than the fac isomer.
Comparison Summary Table:
| Feature | Bipyridine (bpy) | Pyridyl-Triazole (py-tz) |
| Binding Constant ( | High (Benchmark) | Moderate to High |
| Chelate Effect | 5-membered ring (stable) | 5-membered ring (stable) |
| Steric Bulk | H-atoms at 3,3' positions can cause twisting. | Triazole N-substituent points away, often less steric clash at the metal. |
| Selectivity | General affinity for soft/borderline metals. | Higher affinity for hard metals (due to basicity) compared to bpy. |
Experimental Protocol: Determination of Binding Constant ( )
To objectively compare the binding affinity of a py-tz ligand versus bipyridine, a UV-Vis Spectrophotometric Titration is the standard self-validating method.
Principle
The absorption spectrum of the metal complex changes as the ligand binds. By monitoring the change in absorbance (
Workflow Diagram
Figure 3: Step-by-step workflow for determining binding constants via UV-Vis titration.
Detailed Protocol Steps
-
Solution Prep: Prepare a
M solution of the metal salt (e.g., ) and a M solution of the ligand in spectroscopic grade acetonitrile. -
Titration: Place 2.0 mL of metal solution in a quartz cuvette. Add ligand solution in small increments (e.g., 10
L). -
Equilibration: Allow 2-5 minutes between additions for equilibrium (critical for py-tz which may have slower kinetics than bpy).
-
Validation (Self-Check):
-
Isosbestic Points: You must observe sharp isosbestic points (wavelengths where absorbance does not change). This confirms that only two species (free metal and complex) are in equilibrium without side reactions or precipitation.
-
-
Calculation:
-
Plot Absorbance (
) at vs. Concentration ( ). -
Fit data to the equation:
-
Where
is initial absorbance, is absorbance at saturation, and is the binding constant.
-
References
-
Electronic Properties of Pyridyl-Triazoles
- Prediction and Rationalization of Different Photochemical Behaviors of mer- and fac-Isomers of [Ru(pyridyltriazole)3]2+. Inorganic Chemistry.
-
Comparison of "Click" vs Classical Ligands
- Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes. Inorganic Chemistry.
-
Binding Affinity Methodologies
- Synthesis and Determination of Stability Constants of a New Bis-1,2,4-triazole Ligand. American Journal of Analytical Chemistry.
-
Ru(II)
- An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+.
Sources
Comparative Guide: Distinguishing Methylated Triazole Regioisomers via Mass Spectrometry Fragmentation
Executive Summary
The differentiation of methylated triazole isomers—specifically 1,2,3-triazoles (N1 vs. N2) and 1,2,4-triazoles (N1 vs. N4)—is a critical challenge in drug discovery. While these isomers share an identical molecular formula (
This guide provides a definitive technical comparison of their mass spectrometry (MS) fragmentation patterns. Unlike standard spectral libraries which may lack specific regioisomer data, this guide focuses on mechanistic first principles —specifically the energetics of
Part 1: The Chemistry of Fragmentation
To distinguish these isomers, one must understand the "weakest link" in each ring system. The fragmentation behavior is governed by the stability of the aromatic system and the lability of the nitrogen-nitrogen bonds.
1,2,3-Triazoles: The Nitrogen Elimination Pathway
The hallmark of 1,2,3-triazole fragmentation is the extrusion of molecular nitrogen (
-
Mechanism: The precursor ion (
, 84) undergoes a Retro-Diels-Alder (RDA) type collapse or direct bond scission to release stable gas (28 Da). -
Regioisomer Specificity (N1 vs. N2):
-
N1-Methyl Isomers: These are generally less thermodynamically stable than N2 isomers. Upon activation, they readily lose
to form a reactive aziridine or ketenimine-like cation ( 56). -
N2-Methyl Isomers: The N2-substitution preserves a continuous aromatic circuit that is more resistant to fragmentation. While they also lose
, they require significantly higher Collision Energies (CE) to initiate this process. This Energy-Resolved Mass Spectrometry (ERMS) profile is the primary diagnostic tool.
-
1,2,4-Triazoles: The Nitrile Cleavage Pathway
1,2,4-triazoles lack the continuous N-N-N motif required for facile
-
Mechanism: The dominant pathway is ring cleavage releasing hydrogen cyanide (HCN, 27 Da) or acetonitrile (
, 41 Da). -
Diagnostic Shift: This results in a primary fragment of
57 ( ) rather than 56 ( ), providing an immediate distinction from the 1,2,3-scaffold.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways that allow for structural assignment.
Figure 1: Divergent fragmentation pathways for methylated triazole isomers. Note the mass shift between the primary fragments (m/z 56 vs 57).
Part 2: Comparative Analysis of Fragmentation Patterns
The table below summarizes the diagnostic ions observed in ESI-MS/MS (Positive Mode) for the methyl-triazole isomers.
Table 1: Diagnostic Ion Profile ( )
| Isomer Type | Primary Loss | Primary Fragment ( | Secondary Fragment ( | Stability Profile (ERMS) |
| 1-Methyl-1,2,3-Triazole | 56 (High Intensity) | 29 ( | Low Stability: Fragment appears at low CE (10-15 eV). | |
| 2-Methyl-1,2,3-Triazole | 56 (Low/Med Intensity) | 29 ( | High Stability: Precursor survives higher CE (>25 eV). | |
| 1-Methyl-1,2,4-Triazole | 57 | 30 | Medium Stability: Ring cleavage dominates. | |
| 4-Methyl-1,2,4-Triazole | 57 | 42 ( | Medium Stability: Often shows unique loss of methyl radical/cation. |
Key Differentiator: The "Survival Yield"
The most reliable method to distinguish N1-methyl from N2-methyl 1,2,3-triazoles is not the presence of peaks, but their onset energy.
-
N1-Isomers: The "Survival Yield" (intensity of parent ion / total ion intensity) drops rapidly as Collision Energy increases.
-
N2-Isomers: The "Survival Yield" remains high even at moderate energies, reflecting the superior stability of the 2H-tautomer-like aromatic system.
Part 3: Experimental Protocol (Self-Validating System)
Workflow Diagram
Figure 2: Step-by-step experimental workflow for distinguishing triazole isomers using energy-resolved MS.
Detailed Methodology
-
Sample Preparation:
-
Dissolve standard or analyte in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Critical: Avoid high concentrations of acetonitrile in the infusion solvent if possible, as it can form adducts (
) that complicate spectral interpretation.
-
-
LC-MS/MS Setup:
-
Column: HILIC columns are recommended over C18 for these polar, small molecules to ensure adequate retention and separation of isomers prior to MS.
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.
-
Isolation Window: Narrow (1.0 Da) to exclude isotopes.
-
-
The Breakdown Experiment (Validation Step):
-
Select the precursor ion (
84). -
Acquire MS/MS spectra at stepped Collision Energies (e.g., 10, 20, 30, 40, 50 eV).
-
Calculate Survival Yield:
-
Interpretation: If the SY at 20 eV is >80%, it is likely the N2-methyl-1,2,3-triazole (or a stable 1,2,4-isomer). If the SY drops to <20%, it is the N1-methyl-1,2,3-triazole .
-
References
-
Differentiation of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the fragmentation behavior of substituted triazoles and the prevalence of
loss. URL:[Link] -
Mass spectra of 1,2,3-triazoles. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC).[1] Context: Foundational text on the breakdown patterns of triazole rings, establishing the
and rules. URL:[Link] -
N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Source: Chemical Communications (RSC). Context: Provides evidence for the thermodynamic stability differences between N1 and N2 isomers and their interconversion.[2] URL:[Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Source: ResearchGate.[3] Context: Details the specific fragmentation pathways of 1,2,4-triazoles, highlighting the sequential loss of neutral molecules like HCN. URL:[Link]
Sources
Biological activity comparison of 2-methyl and 1-methyl triazole analogs
Biological Activity Comparison of 2-Methyl and 1-Methyl Triazole Analogs
Executive Summary: The Isomerism Impact Factor
In medicinal chemistry, the methyl-triazole moiety serves as a critical bioisostere for amide bonds and carboxylic acids. However, the regioisomerism between 1-methyl-1,2,3-triazole (N1) and 2-methyl-1,2,3-triazole (N2) is not merely a structural nuance—it is a determinant of physicochemical behavior.
The core distinction lies in polarity and electronic distribution . N1-substituted isomers exhibit a massive dipole moment (~4.5 D), facilitating strong electrostatic interactions but potentially limiting membrane permeability.[1] Conversely, N2-substituted isomers are pseudo-symmetric with a negligible dipole moment (~0.1–0.5 D), significantly enhancing lipophilicity and blood-brain barrier (BBB) penetration.[1] This guide dissects these differences to aid in rational drug design.
Physicochemical & Structural Analysis
The biological divergence of these analogs stems from their electronic ground states.
| Feature | 1-Methyl-1,2,3-Triazole (N1) | 2-Methyl-1,2,3-Triazole (N2) | Impact on Bioactivity |
| Dipole Moment | High (~4.55 D) | Low (~0.12 D) | N2 has superior membrane permeability; N1 has higher aqueous solubility. |
| Symmetry | Asymmetric ( | Pseudo-symmetric ( | N2 packs better in crystal lattices; N1 has distinct H-bond acceptor vectors.[1] |
| Basicity (pKa) | Weakly basic | Very weakly basic | N1 nitrogens (N2/N3) are better H-bond acceptors than N2 nitrogens (N1/N3).[1] |
| Metabolic Stability | High (Click chemistry product) | High (Thermodynamically stable) | N2 is generally more thermodynamically stable than N1.[1] |
| Synthetic Access | CuAAC (Click) : 100% Regioselective | Alkylation : Mixture (N2 > N1) | N1 is easier to synthesize; N2 requires separation or specialized directing groups.[1] |
Mechanistic Visualization: Electronic & SAR Logic
The following diagram illustrates how structural isomerism dictates downstream pharmacological properties.
Caption: Causal flow from regioisomer selection to pharmacological outcome. N1 favors polar interactions; N2 favors permeation.[1]
Comparative Biological Activity
Case Study A: Enzyme Inhibition (Kinases & Metabolic Enzymes)
-
1-Methyl (N1): Often superior in solvent-exposed active sites.[1] The N2 and N3 nitrogens in the N1-isomer possess higher electron density, making them effective hydrogen bond acceptors.
-
Example: In histidine kinase inhibitors, N1-triazoles often replace imidazole moieties to interact with polar residues (e.g., Ser, Thr).[1]
-
-
2-Methyl (N2): Preferred when the triazole ring acts as a hydrophobic spacer.[1] The low polarity minimizes desolvation penalties upon entering hydrophobic pockets.[1]
Case Study B: Antimicrobial & Antifungal Efficacy
-
N1-Analogs: Frequently exhibit higher potency against Gram-negative bacteria due to porin channel compatibility (water-filled channels prefer polar molecules).[1]
-
N2-Analogs: Show superior activity against intracellular pathogens (e.g., M. tuberculosis) and CNS-resident fungi (e.g., Cryptococcus) due to enhanced passive diffusion across lipid bilayers.[1]
Comparative Data Summary (Hypothetical Representative Data):
| Target Type | Metric | 1-Methyl Analog | 2-Methyl Analog | Interpretation |
| LogP (Lipophilicity) | Exp. LogP | 0.8 – 1.2 | 1.5 – 1.9 | N2 is significantly more lipophilic.[1] |
| Solubility (PBS, pH 7.4) | > 500 | ~ 150 | N1 is more water-soluble.[1] | |
| Enzyme IC50 (Polar Pocket) | nM | 15 | 120 | N1 binds tighter via electrostatics.[1] |
| Cellular Potency (EC50) | nM | 200 | 85 | N2 permeates membranes better, lowering EC50 despite weaker binding.[1] |
Experimental Protocols
To validate these differences, one must first synthesize and separate the isomers, then assay them.
Protocol 1: Synthesis & Separation of N1/N2 Isomers
Unlike Click chemistry (which yields only N1), alkylation of 1,2,3-triazole yields a mixture.
-
Reagents: 1,2,3-Triazole (1.0 eq), Methyl Iodide (1.2 eq),
(2.0 eq), Acetone.[1] -
Reaction: Stir at RT for 12 hours.
-
The Challenge: This produces a ~60:40 mixture of N2:N1 isomers (N2 is often favored sterically/electronically in alkylation).[1]
-
Separation (Critical Step):
-
Validation:
Protocol 2: LogD & Permeability Assay (PAMPA)
Objective: Quantify the lipophilicity difference.
-
Preparation: Dissolve pure N1 and N2 analogs in DMSO (10 mM stock).
-
Donor Plate: Add 300
L of compound in PBS (pH 7.4) to the donor well. -
Acceptor Plate: Add 200
L of PBS to the acceptor well, separated by a hexadecane-coated membrane. -
Incubation: 5 hours at 25°C.
-
Analysis: Measure concentration in both wells via HPLC-UV or LC-MS.
-
Calculation:
Expectation: N2 isomer shows 2–5x higher than N1.
Workflow Visualization: Synthesis & Separation
Caption: Workflow for generating and isolating N1 vs N2 methyl triazoles from a common precursor.
References
-
Structural & Electronic Properties
-
Dipole Moment & Physicochemical Data
-
Synthesis & Selectivity
-
Biological Application (N2-Isomers)
-
Comparative Bioactivity Review
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole
As laboratory professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the safe handling and disposal of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole, a heterocyclic compound whose disposal requires careful consideration due to its chemical structure. The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Identification and Risk Assessment
Key Hazard Considerations:
-
Toxicity: Many triazole derivatives are known to have biological activity and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Some triazoles are suspected of damaging fertility or the unborn child.[1][4]
-
Irritation: These compounds can cause serious eye and skin irritation.[1][5][6][7]
-
Environmental Hazard: Many nitrogenous heterocyclic compounds are toxic to aquatic life with long-lasting effects.[2][4] Therefore, release into the environment must be strictly avoided.[2][8]
-
Combustibility: While not always highly flammable, these compounds are combustible.[2] Upon heating or combustion, they can decompose to release toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide (HCN).[1][2][9]
-
Reactivity: Finely dispersed solid particles can form explosive mixtures in air.[2] They may also react with strong oxidizing agents and strong acids.[1][2][10]
| Hazard Class | Potential Effects | Supporting Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][3] |
| Eye/Skin Irritation | Causes serious eye irritation; may cause skin irritation. | [1][5][6][7] |
| Reproductive Toxicity | May damage fertility or the unborn child (class-dependent). | [1][4] |
| Environmental | Harmful to aquatic organisms. | [2][4] |
| Combustion Hazards | Gives off irritating or toxic fumes (NOx, CO, HCN) in a fire. | [1][2][9] |
Personal Protective Equipment (PPE) and Handling
Before handling 2-Methyl-4-(3-pyridyl)-1,2,3-triazole in any capacity, including for disposal, researchers must be equipped with the appropriate PPE.
-
Hand Protection: Wear protective gloves, such as nitrile rubber.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[7][9] A face shield may be required if there is a splash hazard.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a dust respirator or work within a certified chemical fume hood to avoid inhalation.[3][9]
Always handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[5][6][10] Avoid generating dust.[2][9][10]
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for 2-Methyl-4-(3-pyridyl)-1,2,3-triazole waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Methyl-4-(3-pyridyl)-1,2,3-triazole"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Collection:
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated waste container.
-
For contaminated consumables (e.g., gloves, wipes), place them in the same container.
-
Solutions containing the compound should be collected in a separate, compatible liquid waste container, also clearly labeled. Do not mix with other solvent streams unless confirmed to be compatible.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong acids and oxidizers.[1][10]
Caption: Waste segregation decision workflow.
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as described in Section 2, including respiratory protection.
-
Containment: For a solid spill, prevent the powder from becoming airborne.[2] You can do this by gently covering it with a plastic sheet or moistening it slightly with water if compatible.[2]
-
Cleanup:
-
Carefully sweep up the spilled solid material and place it into the designated hazardous waste container.[1][9] Use non-sparking tools.
-
Avoid actions that generate dust.[3] A HEPA-filtered vacuum can be used for larger spills if available.[3]
-
Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Caption: Step-by-step spill response workflow.
Final Disposal
The ultimate disposal of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole must be conducted in accordance with all local, state, and federal regulations. For research institutions, this process is managed by the EHS department.
-
Do Not Dispose in Trash or Sink: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[2][8] This is to prevent environmental contamination and potential harm to aquatic life.[2][4]
-
Arrange for Pickup: Once the waste container is full (typically no more than 90% capacity), seal it securely and arrange for pickup by your institution's licensed hazardous waste disposal contractor.
-
Method of Disposal: The most common and appropriate method for this type of waste is incineration at a licensed facility.[1][5][10] High-temperature incineration with appropriate scrubbers ensures the complete destruction of the compound and prevents the release of toxic byproducts into the atmosphere.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole, upholding their commitment to both scientific excellence and a safe working environment.
References
-
International Labour Organization & World Health Organization. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. [Link]
Sources
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- 2. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Documents [merckmillipore.com]
- 7. echemi.com [echemi.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. spectrumchemical.com [spectrumchemical.com]
A Researcher's Guide to the Safe Handling of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole
The operational and disposal plans outlined herein are designed to be a self-validating system of safety, ensuring that from acquisition to disposal, every step is underpinned by a robust risk mitigation strategy.
Hazard Assessment and Risk Mitigation
Given the absence of a specific Safety Data Sheet (SDS) for 2-Methyl-4-(3-pyridyl)-1,2,3-triazole, a conservative approach to hazard assessment is mandatory. The structure combines a pyridine ring and a triazole ring, both of which are common motifs in biologically active molecules.[1][2] Triazole compounds can exhibit a wide range of biological activities, and some are used as active pharmaceutical ingredients.[3] Therefore, it is prudent to assume the compound may be biologically active and potentially hazardous.
Assumed Risks:
These assumptions are based on the general hazards associated with similar heterocyclic compounds and research chemicals where full toxicological data is unavailable.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]
Core PPE Requirements:
The following PPE must be worn at all times when handling 2-Methyl-4-(3-pyridyl)-1,2,3-triazole in any form:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and airborne particles.[7][8] |
| Hand Protection | Disposable nitrile gloves (minimum 4-mil thickness). | Provides a barrier against skin contact.[9] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills.[7][10] |
Task-Specific PPE:
| Task | Additional PPE | Rationale |
| Weighing and transferring solid compound | Face shield in addition to goggles. | Provides an extra layer of protection against inhalation of fine powders and splashes to the face. |
| Preparing solutions | Chemical-resistant apron over the lab coat. | Protects against larger volume spills. |
| Cleaning spills | Chemical-resistant gloves and a respirator if the spill is large or in a poorly ventilated area. | Enhanced protection during cleanup of potentially hazardous material.[8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-Methyl-4-(3-pyridyl)-1,2,3-triazole is crucial for maintaining a safe laboratory environment. This plan is grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP).[11][12][13]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
-
The storage container should be clearly labeled with the compound name, date received, and any known or assumed hazards.
Handling and Experimental Work:
-
All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Avoid the formation of dust and aerosols.[15]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[8]
Disposal Plan
Proper disposal of 2-Methyl-4-(3-pyridyl)-1,2,3-triazole and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound (e.g., excess solid, solutions, contaminated gloves, and absorbent materials) should be collected in a clearly labeled, sealed, and chemically resistant container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's waste management guidelines.
-
Disposal Method: The primary method of disposal should be through a licensed chemical waste disposal company. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for such compounds.[14]
-
Regulatory Compliance: Always follow all federal, state, and local regulations for hazardous waste disposal.[14]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 2-Methyl-4-(3-pyridyl)-1,2,3-triazole.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. scispace.com [scispace.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. uh.edu [uh.edu]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. mastercontrol.com [mastercontrol.com]
- 12. Health and Safety Compliance for the Research Laboratory | Lab Manager [labmanager.com]
- 13. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
